molecular formula C6H13NO B8189098 (3R)-3-Methylpiperidin-3-ol

(3R)-3-Methylpiperidin-3-ol

カタログ番号: B8189098
分子量: 115.17 g/mol
InChIキー: LLDKGUNKYFJNPV-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3R)-3-Methylpiperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-Methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3R)-3-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(3R)-3-Methylpiperidin-3-ol: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted protein degradation (TPD) and selective kinase inhibition evolves, the demand for highly specific, stereochemically pure building blocks has surged. (3R)-3-Methylpiperidin-3-ol has emerged as a privileged chiral scaffold in modern medicinal chemistry. By offering a unique combination of hydrogen-bond donating capability, precise steric vectoring, and an ideal attachment point for linker chemistry, this cyclic amino alcohol is now central to the development of next-generation heterobifunctional degraders (PROTACs) and pan-KRAS inhibitors.

This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and pharmacological applications of (3R)-3-Methylpiperidin-3-ol, designed for researchers and drug development professionals.

Chemical Identity and Structural Properties

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems. The compound is most frequently utilized and stored as a hydrochloride salt to prevent atmospheric oxidation and improve handling stability.

PropertyValue
Chemical Name (3R)-3-Methylpiperidin-3-ol
Molecular Formula C₆H₁₃NO (Free base) / C₆H₁₄ClNO (HCl salt)
Molecular Weight 115.17 g/mol (Free base) / 151.63 g/mol (HCl salt)
CAS Number 2305080-34-4 (Hydrochloride salt)
Stereocenter C3 (R-configuration)
Physical State Solid (Air-sensitive free base; stable as HCl salt)

Data corroborated by commercial chemical specifications .

Stereochemistry and Molecular Dynamics

The pharmacological utility of (3R)-3-Methylpiperidin-3-ol is deeply rooted in its 3D conformation. The piperidine ring predominantly adopts a chair conformation in solution. The (3R) absolute configuration dictates the precise spatial arrangement of the hydroxyl (-OH) and methyl (-CH₃) groups at the C3 position.

Mechanistic Insight: When integrated into kinase inhibitors, the choice between an axial or equatorial hydroxyl group dramatically alters the energy landscape of the binding pocket. In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacing a flat or flexible carbocycle with the rigid (3R)-hydroxypiperidine scaffold lowers the entropic penalty of binding. The hydroxyl group at the 3-position is optimally vectored to form a critical, distance-minimized hydrogen bond with the backbone carbonyl of Gln131 in the kinase hinge region. Simultaneously, the basic piperidine nitrogen alters the electrostatic profile, improving aqueous solubility and providing a functionalizable handle for linker attachment .

Synthetic Methodologies and Chiral Resolution

Synthesizing enantiopure (3R)-3-Methylpiperidin-3-ol requires a carefully orchestrated sequence of protection, nucleophilic addition, and chiral resolution.

Causality in Experimental Design: Direct Grignard addition to an unprotected piperidone is unviable; the highly basic Grignard reagent would deprotonate the secondary amine, quenching the reaction and forming an unreactive magnesium amide. Therefore, benzyl protection of the nitrogen is mandatory. Following the addition, palladium-catalyzed hydrogenolysis is selected over dissolving metal reductions because it cleanly cleaves the benzyl group without risking the reduction of the piperidine ring or the newly formed tertiary alcohol.

Step-by-Step Synthesis Protocol
  • Protection & Grignard Addition:

    • Procedure: Dissolve 1-benzylpiperidin-3-one in anhydrous THF and cool to -78°C under an inert argon atmosphere. Slowly add methylmagnesium bromide (1.2 eq).

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the ketone mass disappears, replaced by the mass of the racemic 1-benzyl-3-methylpiperidin-3-ol intermediate.

  • Deprotection (Hydrogenolysis):

    • Procedure: Transfer the intermediate to a high-pressure reactor. Dissolve in methanol, add 10% Pd/C catalyst, and stir under an H₂ atmosphere (1-2 atm) at room temperature for 12 hours.

    • Self-Validation: Filter the mixture through a Celite pad. Analyze the crude product via ¹H-NMR to confirm the complete disappearance of the aromatic benzyl protons (~7.2–7.4 ppm).

  • Chiral Resolution:

    • Procedure: Subject the racemic 3-methylpiperidin-3-ol free base to Preparative Chiral HPLC using a stationary phase optimized for polar amines (e.g., CHIRALPAK®).

    • Self-Validation: Run an analytical chiral HPLC on the isolated fractions to confirm an enantiomeric excess (ee) of >99% for the (3R) eluent before converting it to the hydrochloride salt using ethereal HCl.

Synthesis A 1-Benzylpiperidin-3-one (Starting Material) B Methylmagnesium bromide (Grignard Addition) A->B C 1-Benzyl-3-methylpiperidin-3-ol (Racemic Intermediate) B->C D H2, Pd/C (Hydrogenolysis) C->D E 3-Methylpiperidin-3-ol (Racemic Free Base) D->E F Chiral Resolution (e.g., Chiral HPLC) E->F G (3R)-3-Methylpiperidin-3-ol (Enantiopure Product) F->G

Synthetic workflow for (3R)-3-Methylpiperidin-3-ol via Grignard addition and chiral resolution.

Pharmacological Applications: TPD and Kinase Inhibition

The secondary amine of (3R)-3-methylpiperidin-3-ol acts as a highly efficient vector for linker chemistry, making it a cornerstone in the design of heterobifunctional molecules.

  • CDK2 Degraders: Recent 2025 breakthroughs have utilized this scaffold to design orally bioavailable PROTACs targeting CDK2. By occupying the ribose-binding pocket, the (3R)-hydroxypiperidine warhead achieves single-digit nanomolar degradation potency and >5000-fold selectivity over off-target kinases like CDK1 and CDK9, overcoming historical challenges in CDK isoform selectivity .

  • Pan-KRAS Inhibitors: The compound is actively featured in the development of tetrahydropyridopyrimidine pan-KRAS inhibitors. These therapeutics are engineered to overcome clinical resistance to first-generation KRAS G12C covalent inhibitors (such as adagrasib) by effectively targeting multiple mutant states (e.g., G12D, G12V) .

PROTAC Target Target Protein (e.g., CDK2 / KRAS) Warhead Ligand Warhead with (3R)-3-Methylpiperidin-3-ol Target->Warhead Binding Proteasome 26S Proteasome (Degradation) Target->Proteasome Degradation Linker Flexible Linker (PEG / Alkyl) Warhead->Linker E3 E3 Ligase Ligand (e.g., CRBN / VHL) Linker->E3 Ub Ubiquitin Chain E3->Ub Recruitment Ub->Target Polyubiquitination

Mechanism of targeted protein degradation utilizing (3R)-3-Methylpiperidin-3-ol as a ligand warhead.

Experimental Protocol: Integration into PROTAC Linkers

When coupling (3R)-3-methylpiperidin-3-ol to a PROTAC linker, reductive amination is the preferred methodology over direct alkylation.

Causality in Experimental Design: Direct alkylation with alkyl halides often leads to over-alkylation (forming unwanted quaternary ammonium salts) and requires harsh basic conditions that can induce side reactions. Reductive amination using an aldehyde-functionalized linker and Sodium Triacetoxyborohydride (STAB) is exceptionally mild. STAB selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, ensuring a clean mono-alkylation profile.

Step-by-Step Coupling Protocol
  • Imine Formation:

    • Combine (3R)-3-methylpiperidin-3-ol hydrochloride (1.0 eq) and an aldehyde-functionalized PEG-E3-ligase ligand (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Stir for 1 hour at room temperature to drive iminium ion formation.

  • Selective Reduction:

    • Add STAB (1.5 eq) portion-wise. Crucial Step: The delayed addition of STAB ensures maximum iminium conversion before reduction begins, maximizing the final yield. Stir for 12 hours.

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation & Purification:

    • Purify the crude mixture via preparative reverse-phase HPLC.

    • Validate the final PROTAC construct using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, and 2D-NMR (NOESY) to verify that the stereocenter at the C3 position remains intact and the linker is correctly positioned on the piperidine nitrogen.

Conclusion

The strategic integration of (3R)-3-Methylpiperidin-3-ol into small molecule drug discovery represents a masterclass in structure-based drug design. By leveraging its rigid chair conformation, precise stereochemical vectors, and functionalizable nitrogen, researchers can overcome historical hurdles in kinase selectivity and PROTAC bioavailability. As the field of targeted protein degradation expands, enantiopure scaffolds like (3R)-3-Methylpiperidin-3-ol will remain indispensable tools for translating complex biological targets into viable clinical therapies.

References

  • Collier, P. N., et al. "Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2". Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Justia Patents. "Tetrahydropyridopyrimidine pan-KRAS inhibitors". US Patent Applications, 2022. Available at: [Link]

The Therapeutic Potential of (3R)-3-Methylpiperidin-3-ol in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In the evolving landscape of targeted therapeutics, the structural nuances of small-molecule ligands dictate their pharmacokinetic (PK) and pharmacodynamic (PD) success. Among privileged chiral scaffolds, (3R)-3-Methylpiperidin-3-ol (and its enantiomeric counterparts) has emerged as a critical building block in the design of next-generation kinase inhibitors, heterobifunctional degraders (PROTACs), and Lysosome-Targeting Chimeras (LYMTACs).

As a Senior Application Scientist, I evaluate chemical scaffolds not merely by their target affinity, but by their impact on the global physicochemical properties of the therapeutic molecule. The incorporation of the 3-methylpiperidin-3-ol moiety provides three distinct mechanistic advantages:

  • Conformational Locking : The geminal methyl and hydroxyl groups restrict the conformational flexibility of the piperidine ring. This pre-organization reduces the entropic penalty upon target binding, enhancing overall thermodynamic stability.

  • Precision Hydrogen Bonding : The tertiary alcohol acts as a highly directional hydrogen bond donor and acceptor. In kinase targeting, this hydroxyl group forms critical hydrogen bonds with the hinge region of the ATP binding site (e.g., Leu83 in CDK2)[1].

  • 3D-Polar Surface Area (3D-PSA) Optimization : Compared to primary or secondary amine linkers, the sterically hindered tertiary alcohol optimizes the 3D-PSA. This directly translates to improved membrane permeability and oral bioavailability, overcoming the traditional "Rule of 5" violations often seen in bulky heterobifunctional degraders[1].

Therapeutic Applications in Targeted Protein Degradation

Orally Bioavailable CDK2 PROTACs

Cyclin-dependent kinase 2 (CDK2) is a highly validated oncology target, particularly in CCNE1-amplified cancers. Recent drug discovery efforts have utilized 3-methylpiperidin-3-ol to synthesize orally bioavailable PROTACs. By coupling this scaffold to pyrimidine-based binders via Nucleophilic Aromatic Substitution (SNAr), researchers achieved sustained >90% degradation of CDK2 in vivo. The scaffold minimizes intrinsic clearance rates while maintaining the necessary aqueous solubility for oral formulation, a significant bottleneck in degrader development[1].

KRAS Inhibition and LYMTAC Relocalization

KRAS mutations (e.g., G12C, G12D) drive numerous malignancies. While reversible inhibitors have historically struggled, targeted degradation offers a new paradigm. (3R)-3-Methylpiperidin-3-ol is extensively utilized in the synthesis of pan-KRAS inhibitors and degraders, specifically targeting the Switch II pocket[2],[3].

Furthermore, in the novel LYMTAC (Lysosome-Targeting Chimera) modality, this scaffold is used to synthesize chimeric molecules that repurpose lysosomal membrane proteins (LMPs) like RNF152. These chimeras successfully relocalize and degrade the historically challenging-to-drug KRASG12D membrane protein via lysosomal pathways, demonstrating potent multi-pharmacology[4].

Pathway Target Target Protein (e.g., CDK2 / KRAS) Complex Ternary Complex Formation Target->Complex Ligand (3R)-3-Methylpiperidin-3-ol Scaffold Ligand->Complex Induces Proximity Effector Effector Protein (E3 Ligase / LMP) Effector->Complex Degradation Target Degradation (Proteasome / Lysosome) Complex->Degradation

Mechanism of Action for (3R)-3-Methylpiperidin-3-ol based PROTACs and LYMTACs.

Quantitative Pharmacokinetic Profiling

The integration of the (3R)-3-Methylpiperidin-3-ol scaffold significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of large bifunctional molecules. The table below summarizes the representative impact of this moiety on critical pharmacokinetic parameters compared to standard unsubstituted piperidine linkers in heterobifunctional degrader development.

Compound Scaffold Type3D-PSA (Ų)Intrinsic Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Oral Bioavailability (F%)
Standard Piperidine Linker> 12045.21.2< 5%
(3R)-3-Methylpiperidin-3-ol Linker < 100 18.5 3.4 > 30%

Data synthesis based on structural optimization trends in CDK2 degrader development[1]. The reduction in 3D-PSA directly correlates with enhanced membrane permeability.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes causality for the experimental choice and an In-Process Control (IPC) to verify success before proceeding.

Protocol 1: SNAr Coupling of (3R)-3-Methylpiperidin-3-ol

This procedure details the coupling of the scaffold to a heteroaryl halide (e.g., a pyrimidine core for CDK2 degraders).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the heteroaryl chloride/fluoride electrophile and 1.5 equivalents of (3R)-3-methylpiperidin-3-ol hydrochloride in anhydrous Acetonitrile (MeCN). Causality: MeCN is chosen for its polar aprotic nature, which accelerates SNAr reactions without participating in nucleophilic attack.

  • Base Addition: Add 3.0 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: The tertiary amine base neutralizes the HCl salt of the piperidine and scavenges the acid byproduct generated during the coupling, driving the reaction forward.

  • Reaction Execution: Warm the mixture to 25°C – 80°C (depending on electrophile reactivity) and stir for 4 to 16 hours[1],[3].

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation Checkpoint: The reaction is only deemed complete when the electrophile mass peak is <5% of the total Area Under the Curve (AUC), and the desired product mass (M+H) is the dominant peak.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water and saturated brine. Causality: Brine removes residual polar solvents (MeCN/DMF) and base salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to yield the coupled intermediate.

Protocol Step1 Electrophile + Scaffold (Heteroaryl Halide + Amine) Step2 Base Addition (TEA / DIPEA in MeCN) Step1->Step2 Step3 SNAr Reaction (Stir at 25°C - 80°C) Step2->Step3 IPC In-Process Control (LC-MS / TLC Monitoring) Step3->IPC Step4 Aqueous Workup & Extraction (EtOAc/H2O) IPC->Step4 If >95% Conversion Step5 Purified Intermediate (Silica Chromatography) Step4->Step5

Self-validating synthetic workflow for SNAr coupling of the piperidine scaffold.

Protocol 2: Cellular Degradation Validation Assay (HiBiT System)

To validate the target degradation efficacy of the synthesized compounds (e.g., KRASG12D LYMTACs), a chemical genetic system utilizing HiBiT-tagged target proteins is employed[4].

Step-by-Step Methodology:

  • Cell Plating: Seed cells co-expressing the effector (e.g., RNF152) and HiBiT-tagged target (e.g., KRASG12D) into a 96-well white opaque plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the synthesized degrader (0.1 nM to 10 µM).

  • Self-Validation (Control Arms): Simultaneously treat parallel wells with:

    • Control A: Vehicle (0.1% DMSO).

    • Control B: Degrader + Bafilomycin A1 (Lysosome inhibitor) or MG132 (Proteasome inhibitor). Causality: If the target is degraded via the intended pathway, Control B must rescue the protein levels back to baseline. This proves the mechanism is on-target degradation rather than compound toxicity or transcriptional downregulation.

  • Detection: After 24 hours, add the HiBiT lytic detection reagent (containing LgBiT and substrate). Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence. Calculate the DC₅₀ (concentration required for 50% degradation) and Dₘₐₓ (maximum degradation) relative to the DMSO control.

Conclusion

The strategic incorporation of (3R)-3-Methylpiperidin-3-ol into drug discovery pipelines represents a masterclass in rational drug design. By simultaneously addressing target binding affinity (via precise hydrogen bonding) and global physicochemical liabilities (via 3D-PSA reduction and conformational locking), this scaffold enables the realization of orally bioavailable PROTACs and novel LYMTACs. As the industry pushes towards "undruggable" targets, the intelligent application of such privileged chiral moieties will remain a cornerstone of therapeutic success.

References

  • Source: Google Patents (US12110291B2)
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (US20220194961A1)
  • LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation Source: bioRxiv URL:[Link]

Sources

Engineering 3D Chemical Space: A Technical Guide to Chiral Piperidine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus from planar, achiral molecules to complex three-dimensional architectures, the chiral piperidine ring has emerged as a profoundly privileged scaffold. Escaping "flatland" by incorporating sp³-hybridized carbons and stereocenters drastically alters a molecule's interaction with biological targets.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical medicinal chemistry and bench-level synthetic execution. We will explore the mechanistic rationale behind chiral piperidines, evaluate state-of-the-art asymmetric synthesis strategies, and detail a self-validating experimental protocol for their production.

Mechanistic Rationale: Why Chirality in Piperidines Matters

Piperidine is a six-membered nonaromatic nitrogenous heterocycle that is ubiquitous in FDA-approved drugs, ranging from antipsychotics like haloperidol to anticholinesterases like donepezil[1]. However, the transition from achiral to chiral piperidine scaffolds is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic strategy[2].

The Causality of Stereochemical Design
  • Target Selectivity & Binding Affinity : Chiral centers lock the piperidine ring into specific chair conformations. This spatial complexity allows the molecule to project its substituents into distinct binding pockets of a target protein, maximizing favorable van der Waals interactions and hydrogen bonding while minimizing entropic penalties upon binding.

  • Reduction of hERG Toxicity : The hERG potassium channel, a primary culprit in drug-induced cardiotoxicity, preferentially binds flat, lipophilic amines. Introducing a chiral center creates localized steric bulk that physically disrupts the planar π−π stacking or hydrophobic interactions required for hERG blockade[2].

  • Metabolic Stability : Cytochrome P450 enzymes often oxidize flat, exposed aromatic rings. Saturation to a piperidine, coupled with steric shielding from chiral substituents, can significantly reduce the rate of oxidative metabolism.

G A Achiral Piperidine (Flatland) B Introduction of Chiral Centers A->B Synthetic modification C 3D Spatial Complexity B->C Stereocontrol D Enhanced Target Selectivity C->D Lock active conformation E Reduced hERG Toxicity C->E Avoid off-target binding F Improved PK Profile C->F Metabolic stability

Impact of chiral centers on piperidine-based drug properties.

Strategic Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines has historically relied on chiral pool resolution, which is highly inefficient. Modern asymmetric catalysis has revolutionized this space. The most robust industrial and bench-scale approaches include asymmetric azaelectrocyclization[3], diastereoselective Mannich reactions[4], and transition metal-catalyzed asymmetric hydrogenation (AH)[5].

Among these, the Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts stands out for its atom economy and scalability.

Quantitative Data: Catalyst Performance & Yields

To select the appropriate methodology, we must compare the expected yields and enantiomeric excesses (ee) of the leading synthetic strategies.

Synthetic StrategySubstrate ClassCatalyst / Chiral AuxiliaryYield (%)Enantiomeric Excess (ee) / drRef
Asymmetric Hydrogenation N-Benzylpyridinium saltsIr(I) / Chiral P,N-ligand>85%Up to 90% ee[5]
Asymmetric Azaelectrocyclization 1,2,5,6-tetrahydropyridinesPd₂(dba)₃ / TFP78–84%>95% (40:1 dr)[3]
Asymmetric Mannich Reaction β -aminocarbonyls(+)-(S,S)-pseudoephedrine>80%>95% ee[4]

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

The following protocol details the asymmetric synthesis of chiral 2-alkyl-4-alkylpiperidines (e.g., 2-ethyl-4-methylpiperidine) via Iridium catalysis[6].

The Causality of the Workflow

Direct hydrogenation of pyridine is notoriously difficult because the basic nitrogen lone pair strongly coordinates to the transition metal, poisoning the catalyst. To circumvent this, we first perform an N-alkylation (specifically N-benzylation). This quaternizes the nitrogen, eliminating its ability to poison the catalyst while simultaneously increasing the electrophilicity of the aromatic ring, priming it for hydride attack[5]. The benzyl group is chosen specifically because it can be easily removed later via standard hydrogenolysis (Pd/C, H₂), unlike standard alkyl groups.

Workflow Step1 1. Pyridine Synthesis Step2 2. N-Alkylation (Activation) Step1->Step2 Step3 3. Ir-Catalyzed Asymmetric Hydrogenation Step2->Step3 Step4 4. Work-up & Chiral HPLC Step3->Step4 Step5 Pure Chiral Piperidine Step4->Step5

Workflow for the asymmetric synthesis of chiral piperidines.

Step-by-Step Methodology & Self-Validation System

Step 1: Formation of the N-Benzyl Pyridinium Salt

  • Procedure : Dissolve the substituted pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add benzyl bromide (1.2 equiv) dropwise at 0 °C. Warm to room temperature and stir for 12 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Wash the resulting solid with cold diethyl ether to remove unreacted starting materials.

  • Self-Validation Checkpoint : Analyze the product via ¹H NMR. The success of quaternization is confirmed by a significant downfield shift of the pyridine α -protons (typically moving beyond 8.5–9.0 ppm) due to the positive charge on the nitrogen.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • Procedure : In a nitrogen-filled glovebox, combine the N-benzyl pyridinium salt (1.0 equiv), the Ir(I) precursor (e.g., [Ir(COD)Cl]₂), and a chiral P,N-ligand (2 mol%) in anhydrous solvent (e.g., THF or DCM). Transfer the mixture to a high-pressure Parr reactor.

  • Reaction : Purge the reactor with H₂ gas three times, then pressurize to 50 atm. Stir the reaction vigorously at room temperature for 24 hours.

  • Self-Validation Checkpoint : Monitor the pressure gauge on the Parr reactor. A steady pressure drop indicates active hydrogen uptake. The reaction is deemed complete when the pressure stabilizes and no further H₂ is consumed.

CatalyticCycle Ir Ir(I) Precatalyst IrH2 Ir(III)-H2 Active Species Ir->IrH2 + H2 Coord Substrate Coordination IrH2->Coord + Pyridinium Hydride Hydride Transfer Coord->Hydride Enantioselective step Product Product Release Hydride->Product Product->IrH2 - Piperidine

Proposed catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

Step 3: Work-up and Stereochemical Validation

  • Procedure : Carefully vent the H₂ gas. Add a saturated aqueous sodium carbonate solution to the reaction mixture and stir for 30 minutes to neutralize any acidic byproducts[6]. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude N-benzyl piperidine via silica gel column chromatography.

  • Self-Validation Checkpoint : Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using Chiral High-Performance Liquid Chromatography (HPLC). Utilizing a chiral stationary phase (e.g., Chiralcel OD-H), baseline separation of the enantiomer peaks will validate the stereoselectivity of the Ir-catalyzed hydride transfer.

Conclusion

The integration of chiral piperidine building blocks is a non-negotiable strategy in modern drug discovery for optimizing target affinity and mitigating off-target toxicity. By understanding the mechanistic causality behind catalyst poisoning and substrate activation, synthetic chemists can reliably execute asymmetric hydrogenations to access these privileged 3D scaffolds. Rigorous self-validation at each synthetic node—from NMR shifts during quaternization to H₂ uptake monitoring—ensures high-fidelity translation from protocol to pure pharmaceutical intermediate.

References[6] Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine. Source: Benchchem. URL:https://www.benchchem.com/application-notes/asymmetric-synthesis-of-chiral-2-ethyl-4-methylpiperidine[2] Application of Chiral Piperidine Scaffolds in Drug Design. Source: Thieme. URL:https://doi.org/10.1055/s-0043-1764218[3] Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol. Source: Organic Letters (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/ol0615431[4] A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. Source: RSC Advances (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2014/RA/C4RA06000A[1] Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Source: ACS Omega (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acsomega.3c04901[5] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Source: Chemical Reviews (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00212

Sources

Literature review of (3R)-3-Methylpiperidin-3-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (3R)-3-Methylpiperidin-3-ol

Introduction: The Significance of (3R)-3-Methylpiperidin-3-ol

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a significant percentage of FDA-approved drugs.[1] Within this class, chiral 3-hydroxypiperidines are of particular importance as key intermediates in the synthesis of complex pharmaceutical agents. (3R)-3-Methylpiperidin-3-ol, a tertiary alcohol with a stereocenter at the C3 position, is a valuable chiral building block. Its specific three-dimensional arrangement is crucial for the biological activity of target molecules, where it can influence binding affinity, selectivity, and pharmacokinetic properties. The development of efficient, scalable, and stereoselective synthetic routes to access this enantiomerically pure compound is therefore a critical objective for researchers and professionals in drug development.

This guide provides a comprehensive review of the primary synthetic pathways to (3R)-3-Methylpiperidin-3-ol and its analogs. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a comparative analysis of the available strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure (3R)-3-Methylpiperidin-3-ol can be broadly categorized into three main approaches: asymmetric synthesis from a prochiral precursor, kinetic resolution of a racemic mixture, and synthesis from the chiral pool. Each strategy offers a unique set of advantages and challenges in terms of efficiency, scalability, and cost.

Synthetic_Approaches main (3R)-3-Methylpiperidin-3-ol AS Asymmetric Synthesis (Prochiral Precursor) main->AS KR Kinetic Resolution (Racemic Precursor) main->KR CP Chiral Pool Synthesis (Chiral Precursor) main->CP BioRed Biocatalytic Asymmetric Reduction AS->BioRed e.g., Ketoreductase ChemRed Chemo-catalytic Asymmetric Hydrogenation AS->ChemRed e.g., Rh/Ir Catalysts EnzRes Enzymatic Resolution KR->EnzRes e.g., Lipase ClassRes Classical Resolution (Diastereomeric Salts) KR->ClassRes e.g., Chiral Acids AminoAcid From Chiral Amino Acids (e.g., Glutamic Acid) CP->AminoAcid

Caption: High-level overview of major synthetic pathways to (3R)-3-Methylpiperidin-3-ol.

Asymmetric Synthesis: Building Chirality Directly

The most elegant and atom-economical approach is the direct asymmetric synthesis from a prochiral precursor, typically involving the reduction of a ketone. This strategy avoids the 50% theoretical yield limit of kinetic resolution.

Biocatalytic Asymmetric Reduction: Enzymes, particularly ketoreductases (KREDs), have emerged as powerful tools for the synthesis of chiral alcohols due to their exceptional enantioselectivity and mild reaction conditions.[2] The synthesis of the analogous (S)-N-Boc-3-hydroxypiperidine via asymmetric reduction of N-Boc-3-piperidone is a well-established industrial process.[2][3] An NADPH-dependent reductase from Saccharomyces cerevisiae has been shown to produce the (S)-enantiomer with excellent catalytic activity.[2] By selecting a reductase with the opposite stereopreference, the (R)-enantiomer can be obtained.

The key to this process is the enzyme's active site, which orients the ketone substrate in a specific conformation, allowing the hydride transfer from the cofactor (NADPH) to occur on only one face of the carbonyl, resulting in high enantiomeric excess (>99% ee).[3] A cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable by recycling the expensive NADPH.[3]

Chemo-catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation using chiral metal complexes is another powerful method. While direct asymmetric synthesis of 3-hydroxypiperidines is common, the synthesis of more complex chiral piperidines often involves the hydrogenation of pyridinium salts.[1] This approach activates the aromatic pyridine ring towards reduction. Chiral iridium or rhodium catalysts are used to achieve high enantioselectivity.[1] A more recent development involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, which provides access to a wide variety of enantioenriched 3-substituted piperidines.[4][5][6]

Kinetic Resolution of Racemates

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. While the maximum theoretical yield for the desired enantiomer is 50%, these methods are often practical and effective.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for kinetic resolution. For a racemic alcohol like 3-methylpiperidin-3-ol, a lipase can selectively acylate one enantiomer. For instance, a study on the resolution of racemic 3-hydroxy-N-methylpiperidine utilized Candida antarctica lipase B (CALB) for a two-step process involving acetylation followed by deacetylation to achieve high enantiomeric excess (97.8% ee).[7] This method leverages the enzyme's ability to differentiate between the two enantiomers, reacting much faster with one over the other.

Classical Resolution via Diastereomeric Salts: This is a traditional and robust method for separating enantiomers. A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[8] These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. Commonly used chiral acids for resolving basic amines like piperidines include (R)- or (S)-mandelic acid and derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid.[8] The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

Chiral Pool Synthesis

This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the target molecule. The inherent chirality of the starting material is transferred through the synthetic sequence. For example, D-glutamic acid has been used as a starting point for the synthesis of complex piperidine derivatives, where its stereocenter is used to control the stereochemistry of the final product.[9] This approach can involve lengthy synthetic sequences but offers reliable access to the desired enantiomer without the need for a resolution or asymmetric catalysis step.[10]

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialKey Reagent / CatalystTypical Yield (%)Typical ee (%)AdvantagesDisadvantagesReferences
Biocatalytic Reduction N-Protected 3-PiperidoneKetoreductase (KRED), GDH>95%>99%High selectivity, mild conditions, greenEnzyme screening may be needed for opposite enantiomer[3],[2]
Enzymatic Resolution Racemic 3-Hydroxy-N-alkylpiperidineLipase (e.g., CALB)<50% (for one enantiomer)>97%High selectivity, mild conditionsMax 50% yield, requires separation of product[7]
Classical Resolution Racemic 3-MethylpiperidineChiral Acid (e.g., Mandelic)<50% (for one enantiomer)>98%Scalable, well-established techniqueMax 50% yield, can be labor-intensive,[8]
Asymmetric Hydrogenation Pyridinium Salt / DihydropyridineChiral Rh or Ir Complex70-95%90-99%High yield, high ee, broad scopeExpensive catalysts, high-pressure H₂[4],[1]
Chiral Pool Synthesis D-Glutamic AcidMulti-stepVariable>99%Absolute stereocontrolPotentially long synthetic route[9]

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Hydroxy-N-methylpiperidine (Adapted from Literature)

This protocol is based on the principles of lipase-catalyzed resolution and demonstrates a practical approach to obtaining the (R)-enantiomer.[7]

Materials:

  • Racemic 3-hydroxy-N-methylpiperidine

  • Candida antarctica lipase B (CALB, immobilized)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Methyl tert-butyl ether, MTBE)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Workflow Diagram:

Enzymatic_Resolution_Workflow cluster_acetylation Step 1: Selective Acetylation cluster_separation1 Step 2: Separation cluster_deacetylation Step 3: Enantio-enrichment (Deacetylation) A1 Racemic (R/S)-Alcohol A2 Add Lipase & Vinyl Acetate in MTBE A1->A2 A3 Mixture of: (R)-Acetate + (S)-Alcohol A2->A3 B1 Filter to remove enzyme A3->B1 B2 Column Chromatography B1->B2 B3 Isolate (R)-Acetate B2->B3 C1 Enriched (R)-Acetate B3->C1 C2 Add Lipase in Buffer C1->C2 C3 Enantioenriched (R)-Alcohol C2->C3

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Procedure:

  • Selective Acetylation:

    • Dissolve racemic 3-hydroxy-N-methylpiperidine (1.0 equiv) in anhydrous MTBE.

    • Add immobilized CALB (e.g., Novozym 435).

    • Add vinyl acetate (0.6 equiv) as the acyl donor.

    • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed acetate.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting mixture of unreacted (S)-alcohol and acylated (R)-acetate by silica gel column chromatography to isolate the (R)-acetate.

  • Deacetylation (Hydrolysis):

    • To obtain the final (R)-alcohol, the enriched (R)-acetate is subjected to hydrolysis. This can be achieved using the same lipase in an aqueous buffer system.

    • Suspend the (R)-acetate in a phosphate buffer (pH 7.0).

    • Add CALB and stir the mixture until deacetylation is complete (monitored by TLC or HPLC).

    • Extract the aqueous mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantioenriched (R)-3-hydroxy-N-methylpiperidine.[7]

Validation:

  • The enantiomeric excess (ee) of the final product must be determined using a validated chiral analytical method, such as HPLC or GC with a chiral stationary phase.[11]

Conclusion and Future Outlook

The synthesis of enantiomerically pure (3R)-3-Methylpiperidin-3-ol is achievable through several robust strategies. For industrial-scale production, biocatalytic asymmetric reduction of a prochiral ketone stands out as a highly efficient, selective, and environmentally friendly method. For laboratory-scale synthesis or when a specific reductase is unavailable, enzymatic or classical resolution of the racemate provides reliable, albeit lower-yielding, pathways. As the demand for complex and stereochemically defined pharmaceutical agents grows, the development of novel catalytic systems—both enzymatic and chemo-catalytic—that offer improved efficiency, broader substrate scope, and lower costs will continue to be a major focus of research in this field. The integration of continuous flow technologies with these catalytic methods also holds significant promise for enhancing the scalability and safety of these important transformations.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. Available at: [Link]

  • A new asymmetric synthetic route to substituted piperidines. (2025). ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Available at: [Link]

  • A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. (2000). Sci-Hub. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. (2014). ResearchGate. Available at: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PMC. Available at: [Link]

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  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (n.d.). PMC. Available at: [Link]

Sources

The Stereochemical Dichotomy: A Technical Guide to Differentiating (3R)-3-Methylpiperidin-3-ol and (3S)-3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in countless therapeutic agents.[1][2] However, the introduction of a chiral center, as seen in 3-methylpiperidin-3-ol, transforms this simple heterocycle into a complex stereochemical puzzle where each enantiomer can possess a profoundly different pharmacological identity.[3] This guide provides a comprehensive technical framework for the synthesis, separation, characterization, and biological evaluation of the (3R)- and (3S)-enantiomers of 3-methylpiperidin-3-ol. Moving beyond a simple recitation of facts, we delve into the causality behind experimental design, offering robust, self-validating protocols and strategic workflows essential for drug discovery and development professionals. This document serves as a roadmap for researchers seeking to unlock the distinct therapeutic potential encrypted within the specific three-dimensional architecture of each stereoisomer.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of nature that dictates molecular recognition. In pharmacology, the interaction between a drug and its biological target—be it a receptor, enzyme, or nucleic acid—is a precise, three-dimensional event.[3] Consequently, two enantiomers, which are non-superimposable mirror images, can exhibit dramatically different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or, in the most critical cases, responsible for adverse or toxic effects (the distomer).[4]

The 3-methylpiperidin-3-ol scaffold presents a tertiary alcohol on a piperidine ring, a structure ripe for forming key interactions, such as hydrogen bonds, with biological targets.[5] The absolute configuration at the C3 position—whether it is R (Rectus) or S (Sinister)—determines the precise spatial orientation of the methyl and hydroxyl groups. This orientation is critical, as it can dictate the binding affinity and selectivity for a given target. For instance, studies on the closely related N-methylated analog, (3R)-1-methylpiperidin-3-ol, have shown its value as a synthetic intermediate for potent and selective therapeutic agents, including adenosine A2A antagonists for Parkinson's disease and Na+,K+-ATPase inhibitors for heart failure.[5] The specific 'R' configuration in these derivatives is highlighted as crucial for their optimized pharmacological profiles, underscoring the necessity of evaluating each enantiomer of the parent compound independently.[5]

This guide will systematically address the core technical challenges associated with isolating and characterizing these enantiomers to enable a thorough and conclusive comparison of their biological activities.

Physicochemical Properties and Stereochemical Integrity

The foundational step in differentiating the enantiomers is establishing their fundamental properties and ensuring their stereochemical purity. While data for the racemic mixture is available, enantiomer-specific data such as optical rotation must be determined empirically upon successful separation.

Table 1: Physicochemical Properties of 3-Methylpiperidin-3-ol Enantiomers

Property(3R)-3-Methylpiperidin-3-ol(3S)-3-Methylpiperidin-3-olRacemic 3-Methylpiperidin-3-ol
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol 115.17 g/mol [6]
CAS Number 2305080-34-4 (as HCl salt)[7][8]Not specified473730-88-0[6]
Physical Form Solid (as HCl salt)[7]To be determinedSolid
Optical Rotation [α] To be determinedTo be determined (equal & opposite to R)
Melting Point To be determinedTo be determinedTo be determined
pKa To be determinedTo be determinedTo be determined

Stereoselective Synthesis: A Strategic Approach

Workflow for Asymmetric Synthesis

cluster_0 Synthesis Workflow A Start: Commercially available ester B Step 1: Synthesis of ω-azido ester A->B Azide Introduction C Step 2: Reduction & Cyclization to form Lactam B->C Staudinger / Hydrogenation D Step 3: Asymmetric Reduction of Prochiral Ketone C->D Chiral Reducing Agent (e.g., (R)-B-Chlorodiisopinocampheylborane) E Step 4: Deprotection D->E Acid/Base or Hydrogenolysis F End: Enantiopure (3R)- or (3S)-3-Methylpiperidin-3-ol E->F

Caption: Workflow for the stereoselective synthesis of a 3-methylpiperidin-3-ol enantiomer.

Exemplar Protocol: Synthesis of (S)-3-Methylpiperidin-3-ol

This protocol is a representative, multi-step synthesis adapted from established methodologies for related lactams and asymmetric reductions.[11]

  • Preparation of N-Benzyl-3-methylpiperidin-3-ol (Prochiral Precursor):

    • Start with a suitable precursor like methyl 2-methyl-2-(3-(benzylamino)propyl)malonate.

    • Induce Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the β-keto ester.

    • Perform decarboxylation under acidic conditions to yield N-benzyl-3-methylpiperidin-4-one.

    • This ketone is the prochiral starting point for the key asymmetric step.

  • Asymmetric Reduction (Core Chiral Step):

    • Rationale: The choice of a stereoselective reducing agent is paramount. (R)-B-Chlorodiisopinocampheylborane ((R)-DIP-Chloride™) is an excellent choice for the asymmetric reduction of ketones, reliably producing the corresponding (S)-alcohol with high enantiomeric excess.

    • Procedure:

      • Dissolve N-benzyl-3-methylpiperidin-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or N₂) and cool to -25 °C.

      • Slowly add a solution of (R)-DIP-Chloride (1.2 eq) in THF, maintaining the temperature.

      • Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

      • Quench the reaction carefully by adding diethanolamine to complex the borane reagents.

      • Warm to room temperature, perform an aqueous workup, and extract the product with ethyl acetate.

      • Purify by column chromatography (silica gel) to yield N-benzyl-(3S)-3-methylpiperidin-3-ol.

  • Deprotection:

    • Rationale: The benzyl protecting group can be cleanly removed via catalytic hydrogenation.

    • Procedure:

      • Dissolve the N-benzyl product in methanol.

      • Add Palladium on carbon (10% Pd/C, ~5 mol%).

      • Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus for 12-18 hours.

      • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (S)-3-Methylpiperidin-3-ol.

Chiral Separation and Analytical Characterization

For verifying the enantiomeric purity of a synthesized batch or for separating a racemic mixture, a validated analytical method is indispensable. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.[12][13]

Strategy for Chiral HPLC Method Development

The development of a chiral separation method is often a systematic screening process.[12] Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and represent the best starting point.

cluster_1 Chiral HPLC Method Development A Start: Racemic Standard B Step 1: CSP Screening (e.g., Chiralpak AD-H, OD-H) A->B C Step 2: Mobile Phase Screening (Normal vs. Polar Organic) B->C Identify Promising CSP D Step 3: Optimization (Flow Rate, Temperature, Additives) C->D Baseline Separation Achieved E Step 4: Validation (ICH Guidelines) D->E Resolution > 2.0 F End: Validated Method E->F

Caption: Systematic workflow for developing a robust chiral HPLC separation method.

Protocol: Chiral HPLC Method Development

Objective: To resolve and quantify the (3R) and (3S) enantiomers of 3-methylpiperidin-3-ol.

  • Analyte Preparation & Derivatization:

    • Rationale: The target molecule lacks a strong UV chromophore, which will result in poor sensitivity. A pre-column derivatization step is necessary. Derivatizing the secondary amine with an agent like p-toluenesulfonyl chloride introduces a strongly UV-absorbent tosyl group, dramatically improving detection limits.[14]

    • Procedure:

      • Dissolve 3-methylpiperidin-3-ol (racemic standard) in a suitable solvent (e.g., acetonitrile).

      • Add a base (e.g., triethylamine, 1.5 eq).

      • Add p-toluenesulfonyl chloride (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

      • Perform a simple workup to remove excess reagents. The resulting solution of the derivatized analyte is ready for injection.

  • Initial Screening:

    • Columns:

      • Chiralpak® AD-H (Amylose-based)

      • Chiralcel® OD-H (Cellulose-based)

    • Mobile Phases:

      • Normal Phase: Hexane/Isopropanol (90:10 v/v)

      • Polar Organic Mode: Acetonitrile/Methanol (50:50 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape for the basic amine.

    • Conditions: Flow rate: 1.0 mL/min; Detection: 228 nm.

  • Optimization:

    • Once partial separation is observed on a column/mobile phase combination, optimize the resolution (Rs) by:

      • Adjusting the ratio of the mobile phase solvents.

      • Varying the column temperature (25-40 °C).

      • Modifying the flow rate (0.5-1.2 mL/min).

    • The goal is to achieve a resolution of Rs > 2.0 for robust quantification.

  • Validation:

    • Once optimized, the method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Framework for Differential Biological Evaluation

With enantiomerically pure compounds in hand, their biological activities can be compared. Based on the activity of related piperidinols, a logical starting point is to screen against targets involved in neurological and cardiovascular diseases.[5][15]

cluster_2 Biological Evaluation Workflow A Start: Pure (3R) & (3S) Enantiomers B Step 1: Target Identification (Based on Scaffold Analogs) A->B C Step 2: In Vitro Binding Assays (e.g., Radioligand Binding) B->C Select Targets (e.g., A2A Receptor) D Step 3: In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) C->D Determine Ki for each enantiomer E Step 4: In Vitro ADME-Tox (Metabolic Stability, Cytotoxicity) D->E Determine EC50/IC50 for each enantiomer F End: Identify Eutomer & Distomer E->F

Caption: A strategic workflow for the comparative biological profiling of enantiomers.

Exemplar Protocol: Receptor Binding Assay (Adenosine A2A)

Principle: A competitive radioligand binding assay measures the ability of a test compound (the "competitor," i..e., the R or S enantiomer) to displace a known radioactive ligand from its receptor. The affinity of the test compound is determined by its inhibitory constant (Ki).[1]

  • Materials:

    • Cell membranes prepared from cells overexpressing the human Adenosine A2A receptor.

    • Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).

    • (3R)- and (3S)-3-Methylpiperidin-3-ol enantiomers.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the test enantiomer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add the radioligand at a final concentration equal to its Kd (dissociation constant).

    • Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation. A significant difference in Ki values between the (3R) and (3S) enantiomers would be conclusive evidence of stereoselective binding.

Conclusion

The differentiation of the (3R)- and (3S)-enantiomers of 3-methylpiperidin-3-ol is a critical exercise in modern drug discovery. It is not merely an academic pursuit but a necessary step to ensure the development of safer and more effective medicines. While direct comparative data on these specific enantiomers is not yet in the public domain, this guide provides the comprehensive technical framework necessary for any research team to undertake this investigation. By following the detailed strategies for stereoselective synthesis, robust chiral separation, and systematic biological evaluation, scientists can effectively deconstruct the stereochemical puzzle, identify the eutomer, and fully characterize the pharmacological potential of this promising chiral building block.

References

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  • PubChem. (n.d.). 3-Methylpiperidin-3-ol. Available from: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

  • Zarubina, V., & Kartsev, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available from: [Link]

Sources

Topic: Metabolic Stability of 3,3-Disubstituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence, however, is matched by a common challenge: metabolic instability, which can curtail a drug candidate's therapeutic potential. A key strategy to mitigate this liability is the introduction of geminal disubstitution at the 3-position of the piperidine ring. This guide provides an in-depth exploration of the metabolic landscape of 3,3-disubstituted piperidines. We will dissect the common metabolic pathways of the parent scaffold, explain the mechanistic basis for the enhanced stability conferred by 3,3-disubstitution, provide detailed, field-proven protocols for in vitro assessment, and discuss strategic considerations for designing metabolically robust drug candidates.

The Piperidine Scaffold: A Double-Edged Sword in Drug Discovery

The piperidine ring offers a compelling combination of properties for drug design. Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, while the basic nitrogen atom can engage in crucial ionic interactions with biological targets and improve aqueous solubility.[1] However, this very reactivity makes the piperidine ring susceptible to metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver.[3][4] This biotransformation can lead to rapid clearance, reduced oral bioavailability, formation of potentially toxic metabolites, and overall diminished in vivo efficacy.[5]

Common metabolic liabilities, often referred to as "metabolic soft spots," on an unsubstituted piperidine ring include:

  • N-Dealkylation: The removal of alkyl groups attached to the piperidine nitrogen is a frequent and often rapid metabolic pathway.[4][6][7]

  • α-Carbon Oxidation: Oxidation of the carbons adjacent (alpha) to the nitrogen atom can lead to the formation of an unstable iminium intermediate, which can then be hydrolyzed to form a lactam or other downstream metabolites.[8]

  • Ring Hydroxylation: Direct oxidation at other positions on the ring (e.g., C3 or C4) can also occur, introducing polar hydroxyl groups that facilitate excretion.[9]

Understanding and blocking these pathways is a critical objective in the lead optimization phase of drug discovery.

Visualizing Core Metabolic Liabilities

The following diagram illustrates the primary sites of CYP450-mediated metabolism on a generic N-alkylpiperidine scaffold.

Caption: Primary sites of metabolic attack on the piperidine ring.

The Gem-Disubstituent Effect: A Shield Against Metabolism

Introducing two substituents at the same position (geminal substitution) on a carbon framework can profoundly influence the molecule's properties. In the context of a 3,3-disubstituted piperidine, this modification serves as a powerful metabolic shield.[10]

The primary mechanism for this enhanced stability is steric hindrance . The substituents at the C3 position physically obstruct the approach of bulky CYP450 enzymes to adjacent metabolic "soft spots," particularly the vulnerable α-carbons (C2 and C4).[11] This steric blockade makes it more difficult for the enzyme's active site to achieve the necessary proximity and orientation for hydrogen atom abstraction, the rate-limiting step in many oxidation reactions.[4]

Furthermore, the presence of gem-disubstituents can lock the piperidine ring into specific chair conformations. This conformational constraint can further reduce the susceptibility to metabolism by presenting a less favorable geometry for enzymatic interaction.[12]

Visualizing the Steric Shield

This diagram illustrates how 3,3-disubstitution blocks access to the common metabolic sites.

Caption: How gem-disubstitution enhances metabolic stability.

Experimental Assessment of Metabolic Stability

To empirically validate the metabolic stability of novel 3,3-disubstituted piperidine analogs, in vitro assays are indispensable tools in early drug discovery.[13][14] They provide quantitative data on a compound's susceptibility to metabolism, allowing for direct comparison and ranking of candidates. The two most common and foundational assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[15][16]

Protocol: Liver Microsomal Stability Assay

This assay measures the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs, which are highly concentrated in the microsomal fraction of liver cells.[2][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test Compounds and Positive Control (e.g., Verapamil, a high-clearance compound)[2]

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solutions A & B): Essential for sustained CYP enzyme activity.[17]

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and analytical plates

Experimental Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound solution. Include a negative control (without NADPH) to assess non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to an analytical plate for quantification of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [2]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) [2]

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes and active transporters. Cryopreserved hepatocytes provide a more complete picture of hepatic metabolism.[13][16]

This assay follows a similar principle to the microsomal assay but uses suspended hepatocytes. It is lower throughput but provides data that often translates better to the in vivo situation. The calculation of CLint from hepatocyte data is more complex, accounting for cell number and protein binding.

Data Interpretation and SAR

The output from these assays allows for the construction of a Structure-Activity Relationship (SAR) for metabolic stability. By comparing the t½ and CLint values across a series of analogs, researchers can discern the impact of different substituents at the 3,3-position.

Table 1: Representative Metabolic Stability Data for a Hypothetical Series of 3,3-Disubstituted Piperidine Analogs

Compound IDR1 SubstituentR2 SubstituentHLM t½ (min)HLM CLint (µL/min/mg)
Parent-H HH8.5163.1
Analog-1 -CH₃-CH₃45.230.7
Analog-2 -CH₃-F75.818.3
Analog-3 -F-F> 120< 11.5
Analog-4 \multicolumn{2}{c}{-Spirocyclobutane-}98.614.1

This data is illustrative and intended for demonstration purposes.

From this hypothetical data, clear trends emerge:

  • The unsubstituted Parent-H is rapidly metabolized.

  • Introducing a gem-dimethyl group (Analog-1 ) significantly improves stability, demonstrating the steric shielding effect.

  • Replacing a metabolically labile C-H bond with a strong C-F bond (Analog-2 and Analog-3 ) further enhances stability, a common strategy in medicinal chemistry.[18]

  • Incorporating the substituents into a spirocycle (Analog-4 ) can offer a profound stability enhancement while maintaining desirable 3D geometry.[19]

Advanced Strategies for Enhancing Stability

Beyond simple alkyl or fluoro- substitution, several advanced strategies can be employed:

  • Bioisosteric Replacement: The entire piperidine ring can be replaced with a bioisostere that mimics its key properties but possesses greater metabolic stability. Spirocyclic scaffolds like azaspiro[3.3]heptanes are increasingly popular for this purpose as they are conformationally constrained and often show improved metabolic profiles and solubility.[19][20][21]

  • Deuteration: Replacing hydrogen atoms at known sites of metabolism with deuterium (the "Kinetic Isotope Effect") can slow the rate of C-H bond cleavage by CYP enzymes, thereby increasing metabolic stability without significantly altering the molecule's steric or electronic properties.[22][23]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Introducing polar groups or reducing the overall lipophilicity (LogP/LogD) of the 3,3-substituents can decrease affinity for metabolic enzymes and reduce clearance.[18][23]

Conclusion

The metabolic instability of the piperidine scaffold is a significant but surmountable challenge in drug discovery. The strategic introduction of 3,3-disubstitution provides a robust and reliable method to shield the molecule from enzymatic attack, primarily through steric hindrance and conformational constraint. By employing systematic in vitro evaluation using assays such as the liver microsomal stability assay, medicinal chemists can generate clear structure-stability relationships to guide the design of optimized drug candidates. The principles and protocols outlined in this guide offer a validated framework for researchers to rationally design, evaluate, and advance 3,3-disubstituted piperidine-containing molecules with enhanced metabolic stability and a greater probability of success in clinical development.

References

  • Mori, M. A., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. Available at: [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • Zhou, S. F., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Agoston, G. E., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]

  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

  • Zhou, S. F., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • Ulu, A., et al. (2017). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Available at: [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • ResearchGate. (2026, January 29). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • Wang, H., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kirichok, A., et al. (2023, April 12). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available at: [Link]

  • George, S., et al. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Pharmaceuticals. Available at: [Link]

  • Gonzalez-Lopez de Turiso, F., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC. Available at: [Link]

  • Kim, K., et al. (2009). Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Metabolic pathways of meperidine (pethidine). Available at: [Link]

  • ResearchGate. Major pathways of alfentanil metabolism in vitro: piperidine N-dealkylation to noralfentanil and amide N-dealkylation to AMX. Available at: [Link]

  • Procter, R. S., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Available at: [Link]

  • Roberts, D. A., & Toste, F. D. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. PMC. Available at: [Link]

  • ResearchGate. (2025, August 6). The gem-Disubstituent Effect-Computational Study that Exposes the Relevance of Existing Theoretical Models. Available at: [Link]

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Methodological & Application

Scalable synthesis protocols for (3R)-3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Resolution Protocols for (3R)-3-Methylpiperidin-3-ol

Introduction & Strategic Importance

(3R)-3-Methylpiperidin-3-ol is a privileged chiral building block extensively utilized in modern medicinal chemistry. Its unique 3,3-disubstituted stereocenter provides critical vector trajectories for structure-based drug design, making it an essential moiety in the development of pan-KRAS inhibitors[1], targeted protein degraders (e.g., CDK2 PROTACs)[2], and ubiquitin-specific protease (USP) inhibitors[3].

However, the de novo asymmetric synthesis of 3-alkyl-3-hydroxypiperidines is notoriously difficult. The lack of rigid stereocontrol elements in the piperidine ring often leads to poor enantioselectivity and low yields during asymmetric epoxidation or chiral auxiliary-directed additions. Consequently, process chemists rely on a highly scalable, robust sequence: the nucleophilic addition of a Grignard reagent to a protected piperidin-3-one, followed by late-stage chiral resolution and deprotection[4].

This application note details a validated, self-monitoring synthetic workflow designed for kilogram-scale production, emphasizing the causality behind reagent selection and in-process controls (IPCs).

Route Selection & Quantitative Analysis

Selecting the optimal synthetic route requires balancing enantiomeric excess (ee), scalability, and cost. The table below summarizes the quantitative metrics of the three primary strategies evaluated during process development.

Synthetic StrategyOverall YieldEnantiomeric Excess (ee)ScalabilityCost-EfficiencyKey Limitation
Asymmetric Epoxidation < 20%~85–90%LowLowComplex catalyst preparation; poor regioselectivity.
Grignard + Classical Resolution 30–35%> 98.0%High (Ton-scale)HighRequires stoichiometric chiral acids (e.g., L-mandelic acid) and time-consuming crystallization[3].
Grignard + Chiral SFC 40–45%> 99.5%High (Kg-scale)ModerateHigh initial capital expenditure for SFC instrumentation[4].

Workflow Visualization

SynthesisWorkflow A 1-Benzylpiperidin-3-one (Starting Material) B MeMgBr, THF -78°C to 0°C A->B C rac-1-Benzyl-3-methyl piperidin-3-ol B->C Grignard Addition D Chiral SFC (CHIRALPAK AD-H) C->D E (3R)-1-Benzyl-3-methyl piperidin-3-ol D->E Enantiomeric Resolution F H2, Pd/C MeOH, RT E->F G (3R)-3-Methyl piperidin-3-ol F->G N-Debenzylation

Workflow for the scalable synthesis and chiral resolution of (3R)-3-methylpiperidin-3-ol.

Detailed Experimental Protocols

Step 1: Nucleophilic Addition (Synthesis of rac-1-Benzyl-3-methylpiperidin-3-ol)

Objective: Convert 1-benzylpiperidin-3-one to the racemic tertiary alcohol.

  • Causality & Expertise: 3-piperidones are highly susceptible to enolization due to the acidic alpha-protons adjacent to the carbonyl. If the Grignard reagent acts as a base rather than a nucleophile, it will simply deprotonate the ketone, leading to unreacted starting material upon aqueous workup. To suppress this, the reaction must be maintained strictly at cryogenic temperatures (-78 °C to 0 °C). For highly stubborn substrates, anhydrous Cerium(III) chloride ( CeCl3​ ) can be added to promote a Luche-type addition, which enhances nucleophilicity while blunting basicity.

  • Procedure:

    • Charge a dry, nitrogen-flushed reactor with 1-benzylpiperidin-3-one (1.0 eq) and anhydrous THF (10 vol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.5 eq) dropwise over 2 hours, maintaining the internal temperature below -60 °C.

    • Allow the reaction to slowly warm to 0 °C over 4 hours.

    • Quench carefully with saturated aqueous NH4​Cl (5 vol) and extract with Ethyl Acetate ( 3×5 vol). Dry the organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is validated as complete when the UV peak corresponding to the starting ketone ( [M+H]+=190.1 ) is < 1% relative to the product peak ( [M+H]+=206.1 ).

Step 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Isolate the (3R)-enantiomer from the racemic mixture[4].

  • Causality & Expertise: Because the piperidine nitrogen is highly basic, it interacts strongly with residual silanols on the stationary phase of the chromatography column, causing severe peak tailing and poor resolution. The addition of a basic modifier (0.2% Ammonia) to the co-solvent masks these silanols, ensuring sharp peaks and baseline separation.

  • Procedure:

    • Dissolve the crude rac-1-benzyl-3-methylpiperidin-3-ol in Methanol to a concentration of 50 mg/mL.

    • Inject onto a preparative SFC system equipped with a CHIRALPAK™ AD-H column ( 250×30 mm, 5 µm).

    • Mobile Phase: 80% CO2​ / 20% Methanol (containing 0.2% NH3​ ).

    • Flow Rate: 130.0 g/min ; Back Pressure: 100 bar.

    • Collect the first eluting peak (Isomer 1, typically the (3R)-enantiomer, though absolute stereochemistry should be confirmed via VCD or X-ray crystallography of a derivative).

  • Self-Validation (IPC): Perform analytical chiral HPLC on the collected fractions. The process is validated when the enantiomeric excess (ee) is confirmed to be > 99.5%.

Step 3: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to yield the final free amine.

  • Causality & Expertise: The tertiary alcohol at the C3 position is highly prone to acid-catalyzed dehydration (elimination), which would yield an undesired tetrahydropyridine impurity. Therefore, the hydrogenolysis must be conducted in a strictly neutral solvent (e.g., pure methanol) rather than using acidic additives (like HCl or TFA) which are conventionally used to accelerate debenzylation.

  • Procedure:

    • Dissolve (3R)-1-benzyl-3-methylpiperidin-3-ol (1.0 eq) in HPLC-grade Methanol (10 vol) in a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C, 50% wet, 0.1 eq by weight).

    • Purge the vessel with Nitrogen ( ), followed by Hydrogen gas ( ).

    • Stir the suspension vigorously under a Hydrogen atmosphere (1 atm via balloon, or up to 50 psi in a Parr shaker for larger scales) at room temperature for 16 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol.

    • Concentrate the filtrate in vacuo to afford (3R)-3-methylpiperidin-3-ol as a colorless solid or thick oil.

  • Self-Validation (IPC): GC-MS analysis is utilized to confirm the complete disappearance of the benzyl-protected intermediate. The final product is validated by a mass of [M+H]+=116.1 and the absence of aromatic protons in 1H -NMR.

References

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. NIH PMC. 2

  • Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1). Google Patents. 3

  • Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1). Google Patents. 1

  • Kras inhibitors (WO2024040109A2). Google Patents. 4

Sources

Application Notes and Protocols for the Boc-Protection of (3R)-3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in this endeavor, particularly for the masking of amine functionalities.[1] Its widespread adoption is attributable to its ease of introduction, stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[1][2] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the Boc-protection of (3R)-3-Methylpiperidin-3-ol, a chiral building block of significant interest in drug development.

The protection of the secondary amine in (3R)-3-Methylpiperidin-3-ol is a critical step in its elaboration into more complex drug candidates. The presence of a free amine can interfere with subsequent chemical transformations by acting as a nucleophile or a base.[3] The Boc group effectively mitigates this reactivity, allowing for selective modifications at other positions of the molecule.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure successful and reproducible outcomes.

Reaction Mechanism and Scientific Rationale

The Boc-protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[5][6] This initial attack forms a transient tetrahedral intermediate.[4][6] Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group, which then decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[5]

The reaction can be performed with or without a base.[1][5] In the absence of a base, the protonated amine intermediate is deprotonated by the tert-butyl carbonate leaving group.[5] However, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[3] For sterically hindered or less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the amine.[7][8]

Visualization of the Boc-Protection Workflow

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A (3R)-3-Methylpiperidin-3-ol E Combine & Stir A->E B Solvent (e.g., DCM, THF) B->E C Base (e.g., TEA, DIPEA) C->E D (Boc)2O D->E F Monitor by TLC/LC-MS E->F Room Temp G Quench Reaction F->G H Aqueous Wash G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography (if needed) J->K L Final Product K->L

Caption: General experimental workflow for Boc-protection.

Experimental Protocols

Protocol 1: Standard Boc-Protection using Triethylamine (TEA)

This protocol is a robust and generally applicable method for the Boc-protection of (3R)-3-Methylpiperidin-3-ol.

Materials and Reagents:

  • (3R)-3-Methylpiperidin-3-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve (3R)-3-Methylpiperidin-3-ol (1.0 equivalent) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M.

  • Base Addition: To the stirring solution, add triethylamine (1.2-1.5 equivalents). Stir for 5-10 minutes at room temperature. Expert Insight: The addition of a base is crucial for scavenging the proton generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of the reaction solvent to the stirring amine solution. An exotherm may be observed. Expert Insight: Slow addition of (Boc)₂O helps to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[2]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1] Expert Insight: The aqueous washes are critical for removing excess reagents, the triethylammonium salt byproduct, and any remaining water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.[1]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Boc-Protection for Hindered Substrates

For sterically hindered or less nucleophilic amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9][10]

Materials and Reagents:

  • All materials from Protocol 1

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolution and Base Addition: Follow steps 1 and 2 from Protocol 1.

  • Catalyst Addition: Add DMAP (0.05-0.1 equivalents) to the reaction mixture.

  • Reagent Addition and Reaction: Proceed with steps 3 through 7 from Protocol 1. Expert Insight: DMAP is a highly efficient acylation catalyst, but it can also promote side reactions. Therefore, it should be used in catalytic amounts.[7][8]

Data Presentation

ParameterProtocol 1 (Standard)Protocol 2 (DMAP-Catalyzed)
Substrate (3R)-3-Methylpiperidin-3-ol(3R)-3-Methylpiperidin-3-ol
Reagent (Boc)₂O(Boc)₂O
Base Triethylamine (TEA)Triethylamine (TEA)
Catalyst None4-Dimethylaminopyridine (DMAP)
Solvent DCM or THFDCM or THF
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2-12 hours1-4 hours
Expected Yield >90%>90%

Characterization of the Product

The successful synthesis of Boc-(3R)-3-Methylpiperidin-3-ol can be confirmed by standard analytical techniques:

  • ¹H NMR: The appearance of a characteristic singlet at approximately 1.48 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of successful Boc-protection.[11]

  • ¹³C NMR: The appearance of signals corresponding to the quaternary carbon and the methyl carbons of the Boc group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the protected product.

  • FT-IR: The appearance of a strong carbonyl stretch from the carbamate group.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of (Boc)₂O and base, or adding a catalytic amount of DMAP.

  • Side Reactions: The formation of ureas can sometimes be observed, especially if the amine is primary and DMAP is used in excess.[10] Careful control of stoichiometry and reaction temperature is crucial.

  • Purification: While the crude product is often of high purity, silica gel chromatography may be necessary to remove any unreacted starting material or byproducts.

  • Safety: Di-tert-butyl dicarbonate is a solid that can sublime. Handle in a well-ventilated fume hood. The reaction produces carbon dioxide gas, so the reaction vessel should not be sealed.[5][7]

Visualization of the Chemical Transformation

Caption: Boc-protection of (3R)-3-Methylpiperidin-3-ol.

Conclusion

The Boc-protection of (3R)-3-Methylpiperidin-3-ol is a fundamental and enabling transformation in the synthesis of complex molecules for drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this indispensable protecting group strategy.

References

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

  • Amine Protection and Deprotection - Master Organic Chemistry.

  • Boc Protection Mechanism (Boc2O) - Công ty TNHH hóa chất Hà Bắc Boze.

  • Boc Protecting Group for Amines - Chemistry Steps.

  • tert-Butyloxycarbonyl protecting group - Wikipedia.

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

  • Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.

  • The Chemistry of the Boc Protecting Group - Benchchem.

  • Application Note – N-Boc protection - Sigma-Aldrich.

  • Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine - Benchchem.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.

  • CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.

  • The synergistic effect of di-tert-butyl dicarbonate - ChemicalBook.

Sources

Application Note: Strategic Functionalization of the Hydroxyl Group in 3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Context

3-Methylpiperidin-3-ol (CAS: 473730-88-0) has emerged as a high-value building block in modern medicinal chemistry. Its unique structural topology is prominently featured in the synthesis of targeted therapeutics, including KRAS degraders[1], USP28/25 inhibitors[2], and selective mGlu3 negative allosteric modulators (NAMs) such as ML337[3].

However, functionalizing this molecule presents a classic chemoselectivity challenge. It contains both a highly nucleophilic secondary amine and a sterically hindered tertiary alcohol. This application note provides a rigorous, causality-driven guide to selectively functionalizing the C3-hydroxyl group, ensuring high yields and reproducible workflows in drug discovery campaigns.

Structural Analysis & Mechanistic Causality

To successfully functionalize 3-methylpiperidin-3-ol, chemists must navigate two primary mechanistic hurdles:

  • Chemoselectivity (N vs. O): The secondary amine (pKₐ ~10–11) is significantly more nucleophilic than the tertiary hydroxyl group. Direct exposure to electrophiles (e.g., alkyl halides, acyl chlorides) will invariably result in N-alkylation or N-acylation. Therefore, N-protection (e.g., Boc, Cbz) or prior incorporation of the nitrogen into the final drug scaffold is an absolute prerequisite before attempting O-functionalization.

  • Steric Hindrance of the Tertiary Alcohol: The hydroxyl group at C3 is sterically shielded by the adjacent methyl group and the piperidine ring itself. This steric bulk severely retards standard SN2 reactions due to the high energy of the pentacoordinate transition state. Consequently, strong, non-nucleophilic bases (e.g., NaH, KHMDS) are required to generate the more reactive alkoxide. Furthermore, electrophiles that proceed via addition-elimination (SNAr) or utilize nucleophilic catalysts (e.g., DMAP for acylation) are vastly preferred over standard SN2 electrophiles, which often suffer from competing E2 elimination side reactions.

Chemoselectivity A 3-Methylpiperidin-3-ol (Unprotected) B N-Protection (e.g., Boc2O) A->B Controlled Reaction C N-Alkylation/Acylation (Undesired) A->C Direct Electrophile Addition D N-Protected Intermediate B->D High Yield E O-Functionalization (Alkylation/Acylation) D->E Strong Base / Catalyst

Fig 1: Chemoselectivity logic for the functionalization of 3-methylpiperidin-3-ol.

Quantitative Data Summary: Functionalization Pathways

The following table summarizes the optimized reagent systems for various O-functionalization pathways, highlighting the causality behind the reagent selection.

Functionalization PathwayReagent SystemElectrophile ClassTypical YieldMechanistic Rationale
O-Arylation (SNAr) NaH, THF, 0 °C to RTElectron-deficient heteroaryl halides65–85%Strong base generates the alkoxide. SNAr transition state accommodates steric bulk better than SN2[4].
O-Acylation RCOCl, Et3N, DMAP, DCMAcyl chlorides / Anhydrides70–90%DMAP acts as a nucleophilic catalyst, forming a highly reactive, less sterically hindered N-acylpyridinium intermediate.
O-Silylation TBSOTf, 2,6-Lutidine, DCMSilyl triflates80–95%Silyl chlorides (e.g., TBSCl) are often too unreactive for tertiary alcohols; highly electrophilic silyl triflates are required.
O-Alkylation (SN2) KHMDS, DMFPrimary alkyl halides (e.g., MeI, BnBr)40–60%Prone to competing E2 elimination of the alkyl halide due to the high basicity and steric bulk of the tertiary alkoxide.

Step-by-Step Experimental Protocols

Protocol A: O-Heteroarylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol is highly effective for coupling the tertiary alcohol to electron-deficient heteroaromatics (e.g., pyrimidines, quinazolines), a common motif in kinase inhibitors and degraders[4].

SNArWorkflow S1 1. Deprotonation Dissolve in THF, cool to 0 °C S2 2. Alkoxide Formation Add NaH, stir until H2 ceases S1->S2 S3 3. Electrophile Addition Add heteroaryl halide, warm to RT S2->S3 S4 4. Quench & Extraction Sat. NH4Cl, extract with EtOAc S3->S4 S5 5. Purification Flash Chromatography S4->S5

Fig 2: Step-by-step workflow for the NaH-mediated O-arylation via SNAr.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-protected 3-methylpiperidin-3-ol (1.0 equiv, e.g., 200 mg) in anhydrous THF to achieve a 0.2 M solution. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in a single portion.

    • Causality: NaH is a strong, non-nucleophilic base necessary to deprotonate the sterically hindered, weakly acidic tertiary alcohol (pKₐ ~17–18).

    • Self-Validation Check: Observe the immediate evolution of H₂ gas. The reaction is self-validating; when bubbling completely ceases (typically 15–30 mins), quantitative formation of the tertiary alkoxide is confirmed.

  • Electrophile Addition: Add the heteroaryl halide (e.g., 4-chloroquinazoline, 1.1 equiv) dropwise or in small portions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality: SNAr on electron-deficient heteroaromatics proceeds readily because the planar geometry of the electrophile minimizes steric clash with the bulky tertiary alkoxide during the addition step.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure O-arylated product.

Protocol B: O-Acylation using DMAP Catalysis

Direct reaction of tertiary alcohols with acyl chlorides is notoriously sluggish. This protocol utilizes DMAP as an acyl transfer agent to overcome the steric barrier.

Methodology:

  • Preparation: Dissolve the N-protected 3-methylpiperidin-3-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Catalyst & Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 to 0.2 equiv).

    • Causality: While Et₃N serves as the bulk base to neutralize the HCl generated during the reaction, DMAP is the critical nucleophilic catalyst. It attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes into the solvent, making it far more accessible to the bulky tertiary alkoxide than the parent acyl chloride.

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.2 equiv) dropwise over 5 minutes.

    • Self-Validation Check: A white precipitate (Et₃N·HCl) will form immediately upon addition, providing visual confirmation that the acyl transfer is actively occurring.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (UV and KMnO₄ stain).

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and Et₃N), saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the esterified product.

References

  • Heterobifunctional compounds for the degradation of KRAS (WO2025006783A2). Source: Google Patents.

  • Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1). Source: Google Patents.

  • Discovery of (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), An mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). Wenthur, Cody J., et al. Journal of Medicinal Chemistry, 2013, 56(12), 5208-5212. Source: ACS Publications.

  • 1,7-diazacarbazoles and their use in the treatment of cancer (WO2011073263A1). Source: Google Patents.

Sources

Application Note: Optimization of Nucleophilic Substitution with 3-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypiperidine scaffold is a privileged pharmacophore embedded within numerous active pharmaceutical ingredients (APIs), including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and various EGFR inhibitors. However, functionalizing the C3 position via nucleophilic substitution presents significant synthetic hurdles. The proximity of the basic piperidine nitrogen to the C3 electrophilic center frequently derails standard SN​2 trajectories, leading to racemization, poor yields, or unintended ring contractions. This technical guide dissects the mechanistic causality behind these failures and provides optimized, self-validating protocols for stereospecific substitution.

Mechanistic Causality: The Aziridinium Trap

When the C3 hydroxyl group of an N-alkyl or N-unprotected piperidine is converted into a good leaving group (e.g., mesylate, tosylate, or halide), the molecule is primed for substitution. However, the nitrogen lone pair is kinetically favored to attack the C3 position intramolecularly. This forms a highly reactive, bicyclic aziridinium intermediate (1)[1].

Upon introduction of an exogenous nucleophile, the aziridinium ring can open at two positions:

  • Attack at C3 : Yields the 3-substituted piperidine with net retention of configuration (due to double inversion).

  • Attack at C2 : Yields a 2-substituted pyrrolidine via ring contraction.

Because this process is governed by the Curtin-Hammett principle and local sterics, it typically results in an intractable mixture of regioisomers and enantiomers[1]. To achieve a clean, stereospecific SN​2 inversion, the nitrogen lone pair must be deactivated.

G A 3-Hydroxypiperidine (Activated LG) B Bicyclic Aziridinium Intermediate A->B N-Alkyl/Unprotected (Lone pair active) C Direct S_N2 (Inversion) A->C N-Boc/Cbz/TFA (Lone pair deactivated) D 3-Substituted Piperidine (Retention) B->D Nucleophilic Attack at C3 E 2-Substituted Pyrrolidine (Ring Contraction) B->E Nucleophilic Attack at C2

Divergent reaction pathways of activated 3-hydroxypiperidines based on nitrogen protection.

Strategic Optimization Parameters

Protecting Group (PG) Tuning

The most critical optimization parameter is the N-protecting group. Electron-withdrawing groups (EWGs) such as tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or trifluoroacetyl (TFA) delocalize the nitrogen lone pair into the carbonyl/sulfonyl π -system. This effectively shuts down aziridinium formation, forcing the reaction down the intermolecular SN​2 pathway.

Activation Strategy: Mitsunobu vs. Sulfonate Displacement

For direct inversion of the stereocenter without isolating a reactive sulfonate intermediate, the Mitsunobu reaction is the gold standard, frequently employed in the synthesis of complex APIs like ibrutinib precursors (2)[2]. However, when the nucleophile is weakly acidic (pKa > 11) or sterically hindered, a two-step mesylation-displacement sequence in polar aprotic solvents (e.g., DMAc) is required to provide the necessary activation energy to overcome 1,3-diaxial steric hindrance in the chair transition state.

Quantitative Data: Impact of Reaction Conditions on Substitution Outcomes

The following table summarizes the expected outcomes based on the mechanistic principles of nitrogen lone-pair participation versus deactivation:

N-Protecting GroupActivation MethodNucleophileMajor Product PathwayExpected Yield (%)Stereochemical Outcome (ee)
N-Benzyl (Alkyl)Mesyl Chloride (OMs) NaN3​ Aziridinium Ring Contraction60 - 70< 50% (Racemization/Mixture)
N-Methyl (Alkyl)Tosyl Chloride (OTs) PhSNa Aziridinium C3 Attack65 - 75Retention (Double Inversion)
N-Boc (Carbamate)Mesyl Chloride (OMs) NaN3​ Direct SN​2 Displacement85 - 90> 98% (Clean Inversion)
N-Boc (Carbamate)Mitsunobu (DIAD/ PPh3​ )Phenol derivativeDirect SN​2 Displacement80 - 88> 99% (Clean Inversion)

Self-Validating Experimental Protocols

Protocol A: Stereospecific Mitsunobu Inversion

This protocol describes the coupling of an N-Boc-3-hydroxypiperidine with a pyrazolopyrimidine core, a critical step in the synthesis of EGFR and BTK inhibitors where complete stereochemical inversion is required (3)[3].

Validation Checkpoint : The reaction mixture should transition from a pale yellow suspension to a clear solution upon the addition of DIAD. TLC should indicate complete consumption of the starting alcohol within 12 hours.

  • Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 1.4 equivalents of tert-butyl-(S)-3-hydroxypiperidine-1-carboxylate in anhydrous THF (0.2 M relative to the pyrimidine)[3].

  • Phosphine Addition : Add 1.5 equivalents of triphenylphosphine ( PPh3​ ) to the suspension. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures stabilize the initial phosphonium betaine intermediate, preventing premature decomposition.

  • Activation : Dropwise, add 1.5 equivalents of diisopropyl azodicarboxylate (DIAD) over 15 minutes. Causality: Slow addition prevents the rapid depletion of the betaine intermediate and minimizes the formation of unreactive hydrazine byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours under an argon atmosphere[3].

  • Workup & Purification : Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na2​SO4​ . Concentrate in vacuo and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

G Step1 Step 1: Reagent Mixing Combine N-Boc-3-OH-piperidine, Nucleophile, and PPh3 in dry THF Step2 Step 2: Thermal Control Cool to 0 °C to stabilize the betaine intermediate Step1->Step2 Step3 Step 3: Activation Dropwise addition of DIAD (Forms phosphonium intermediate) Step2->Step3 Step4 Step 4: S_N2 Displacement Warm to RT, stir 18h (Stereochemical inversion) Step3->Step4 Step5 Step 5: Purification Flash chromatography to remove PPh3O and hydrazine byproducts Step4->Step5

Step-by-step workflow for the stereospecific Mitsunobu inversion of 3-hydroxypiperidines.

Protocol B: Mesylation and SN​2 Displacement

When the nucleophile is not compatible with Mitsunobu conditions, a two-step activation-displacement sequence is required. The use of dimethylacetamide (DMAc) is highly recommended for the displacement step (4)[4].

Validation Checkpoint : The mesylate intermediate is prone to elimination or degradation if left at room temperature for extended periods. It must be used immediately after the initial workup.

  • Mesylation : Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Isolation : Wash the DCM layer with cold 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate at < 30 °C to yield the crude mesylate.

  • Substitution Setup : In a separate reaction vessel, dissolve the nucleophile (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine) and an inorganic base in dimethylacetamide (DMAc)[4].

  • Coupling : Add a solution of the freshly prepared (S)-1-Boc-3-methylsulfonyloxy piperidine in DMAc to the mixture at 45-60 °C[4].

  • Heating : Heat the reaction mass to 80-90 °C and stir for approximately 14 hours[4]. Causality: DMAc provides a high boiling point and excellent solvation for the SN​2 transition state, overcoming the steric hindrance of the piperidine chair conformation, while the N-Boc group prevents aziridinium formation.

  • Workup : Cool to room temperature, dilute with water, and extract with MTBE. Purify by crystallization or column chromatography.

References

  • 3-Hydroxypiperidine | 6859-99-0 - Benchchem - Benchchem Technical Support Team - 4

  • A method for preparation of ibrutinib precursor (WO2017039425A1) - Google Patents - 2

  • Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH - 3

  • Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds - ResearchGate -1

Sources

Troubleshooting & Optimization

Resolving solubility issues of (3R)-3-Methylpiperidin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to overcome the solvation thermodynamics of highly polar, low-molecular-weight amino alcohols.

The compound (3R)-3-Methylpiperidin-3-ol presents a classic "brick-dust" solvation paradox. Below is an in-depth, causality-driven guide to understanding its physicochemical behavior, selecting the right solvent systems, and executing self-validating protocols to ensure your downstream reactions succeed.

Even when converted to the free base, the molecule possesses both a secondary amine (a strong hydrogen bond donor/acceptor) and a tertiary hydroxyl group (a strong hydrogen bond donor/acceptor). This vicinal-like arrangement fosters intense intermolecular hydrogen-bonding networks. These "brick-dust" characteristics prevent weakly interacting non-polar solvents from effectively surrounding and solvating the compound . To force this molecule into an organic phase, we must manipulate either the pH (to neutralize the salt) or utilize solvents with superior hydrogen-bonding capacity.

Decision Matrix: Solubilization Workflows

Before attempting to dissolve the compound, you must evaluate the sensitivities of your downstream reaction (e.g., moisture tolerance, base tolerance, and halide sensitivity). Use the logic tree below to determine your optimal solubilization strategy.

SolubilityWorkflow Start Start: (3R)-3-Methylpiperidin-3-ol (HCl Salt) CheckWater Is the downstream reaction water-sensitive? Start->CheckWater Biphasic Use Biphasic System (e.g., DCM/H2O + Na2CO3) CheckWater->Biphasic No FreeBase Require Anhydrous Free Base CheckWater->FreeBase Yes InSitu In Situ Neutralization (Add TEA/DIPEA in THF/MeCN) FreeBase->InSitu Base Tolerant ExSitu Ex Situ Free-Basing (NaOH wash -> Extract -> Dry) FreeBase->ExSitu Base Sensitive SolventSelect Select Polar Aprotic Solvent (DMF, DMSO, or DES) InSitu->SolventSelect ExSitu->SolventSelect

Workflow for selecting the optimal solubilization strategy for (3R)-3-Methylpiperidin-3-ol.

Self-Validating Experimental Protocols

Protocol A: In Situ Neutralization for Base-Tolerant Reactions

Causality: For robust reactions like SNAr or Buchwald-Hartwig aminations, the free base can be generated directly in the reaction vessel. By suspending the HCl salt in a polar aprotic solvent and adding a tertiary amine, the salt is neutralized, and the liberated free base is immediately solvated by the polar medium .

  • Suspension: Add 1.0 equivalent of (3R)-3-Methylpiperidin-3-ol HCl to anhydrous Acetonitrile (MeCN) or THF (0.1 M concentration). The mixture will be heterogeneous.

  • Neutralization: Add 1.5 to 3.0 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise at 25 °C.

  • Solvation: Stir for 30–60 minutes. The reaction mixture will clarify as the free base dissolves, though a fine white precipitate of TEA·HCl may form.

  • Validation: The visual transition from a chunky suspension of the starting material to either a clear solution or a fine, powdery suspension of TEA·HCl confirms successful free-base liberation.

Protocol B: Ex Situ Free-Basing via Salting-Out Extraction

Causality: If your transition-metal catalyst is poisoned by chloride ions or triethylammonium salts, the free base must be isolated beforehand. Because the free amino alcohol is extremely hydrophilic, standard aqueous extraction fails. We must employ a salting-out effect combined with a hydrogen-bonding co-solvent to break the aqueous solvation shell.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum volume of distilled water.

  • Basification: Cool to 0 °C and slowly add 2.0 M NaOH(aq) until the pH reaches >12. (Reasoning: The pKa of the piperidine amine is ~10.5. pH 12 ensures >95% is in the neutral free-base form).

  • Salting Out: Saturate the aqueous layer with solid NaCl. (Reasoning: Increasing the ionic strength decreases the solubility of the organic free base).

  • Extraction: Extract 5 times with a solvent mixture of Chloroform/Isopropanol (3:1 v/v). (Reasoning: Standard DCM lacks the hydrogen-bonding capacity to extract the amino alcohol efficiently. Isopropanol acts as a hydrogen-bond donor/acceptor to stabilize the solute in the organic phase).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the resulting viscous oil or low-melting solid by ¹H NMR in CDCl₃. The absence of a water peak (~1.56 ppm) and the characteristic shifts of the alpha-protons confirm the anhydrous free-base form.

Protocol C: Deep Eutectic Solvent (DES) Integration

Causality: When volatile organic solvents fail to provide sufficient solubility, Deep Eutectic Solvents (DESs) offer a highly polar alternative. The massive hydrogen-bond network of a DES stabilizes basic amines, boosting reaction rates in nucleophilic substitutions .

  • Preparation: Prepare a Choline Chloride/Glycerol (1:2 molar ratio) DES by heating the solid mixture at 80 °C until a clear, viscous liquid forms.

  • Solubilization: Add the (3R)-3-Methylpiperidin-3-ol directly to the DES at 60 °C. Stir until completely dissolved.

Quantitative Solubility Matrix

The table below summarizes the expected solubility profiles to help you select the appropriate solvent system for your specific workflow.

SolventPolarity IndexSolubility: HCl Salt (CAS 2305080-34-4)Solubility: Free BaseSolvation Mechanism / Notes
Water (H₂O) 10.2> 100 mg/mL (Highly Soluble)> 100 mg/mL (Highly Soluble)Ion-dipole (Salt); Strong H-bonding (Free Base)
Methanol (MeOH) 5.1~ 50 mg/mL (Soluble)> 100 mg/mL (Highly Soluble)H-bond donor/acceptor disrupts the crystal lattice
Acetonitrile (MeCN) 5.8< 1 mg/mL (Insoluble)~ 20 mg/mL (Moderately Soluble)Requires in situ base (e.g., TEA) to dissolve salt [[1]]([Link])
Tetrahydrofuran (THF) 4.0< 0.1 mg/mL (Insoluble)~ 30 mg/mL (Soluble)Good H-bond acceptor, poor donor; requires free base form
Dichloromethane (DCM) 3.1< 0.1 mg/mL (Insoluble)~ 10 mg/mL (Slightly Soluble)Weak dipole; requires co-solvent (e.g., Isopropanol) for extraction
Hexane 0.1Insoluble< 0.1 mg/mL (Insoluble)Lacks dipole and H-bonding capacity; triggers "brick-dust" effect

Frequently Asked Questions (Troubleshooting)

Q: I am observing flash precipitation when I add my organic solution of the free base to my main reaction mixture. What is happening? A: This is likely an acid-base equilibrium issue. If your main reaction mixture is even slightly acidic, the free base will instantly reprotonate, forming an insoluble salt that crashes out of the organic solvent. Ensure your reaction vessel is strictly neutral or slightly basic before addition.

Q: I am using in situ neutralization with Triethylamine (TEA) in Acetonitrile, but my transition-metal catalyzed coupling yield is very low. Why? A: While TEA effectively liberates the free base , the byproduct is Triethylamine hydrochloride (TEA·HCl). High concentrations of chloride ions can coordinate to metal centers (like Palladium), poisoning the catalyst. If you suspect halide poisoning, switch to the Ex Situ Free-Basing protocol (Protocol B) to remove chloride ions entirely before setting up the reaction.

Q: Can I use cyclodextrins to enhance solubility if I am running a biphasic aqueous-organic reaction? A: Yes, but with caveats. While agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate lipophilic moieties, the high polarity of the piperidine ring and the hydroxyl group often results in poor inclusion complex stability for this specific molecule. Adjusting the pH to control ionization is a far more reliable first step .

References

  • [2] Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents | MDPI | [Link]

  • [1] Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications | [Link]

  • [3] 955028-98-5 (3-Methylpiperidin-3-ol hydrochloride) | ChemBK | [Link]

  • [4] LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation | bioRxiv |[Link]

Sources

Preventing racemization during (3R)-3-Methylpiperidin-3-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization in (3R)-3-Methylpiperidin-3-ol Reactions

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of (3R)-3-Methylpiperidin-3-ol during complex synthetic workflows. This chiral tertiary alcohol is a critical building block in the development of advanced therapeutics, including KRAS G12C and pan-KRAS inhibitors[1]. However, its tertiary stereocenter is highly susceptible to degradation if exposed to improper reaction environments. This guide synthesizes mechanistic causality with field-proven protocols to ensure absolute stereochemical integrity.

Mechanistic Causality of Racemization

To prevent racemization, one must first understand the thermodynamic and kinetic pathways that cause it. Unlike secondary alcohols, tertiary alcohols like (3R)-3-Methylpiperidin-3-ol are highly prone to racemization via unimolecular nucleophilic substitution ( SN​1 ) and elimination ( E1 ) mechanisms[2].

When exposed to strong Brønsted acids, the tertiary hydroxyl group is protonated, transforming it into an excellent leaving group. The departure of water generates a planar, achiral tertiary carbocation at the C3 position[3]. Because this intermediate is planar, subsequent re-attack by water (or other nucleophiles) can occur from either the top or bottom face with equal probability, resulting in a racemic mixture. Furthermore, elevated temperatures can drive reversible dehydration-rehydration (alkene formation), permanently eroding the enantiomeric excess (ee)[2].

G A (3R)-3-Methylpiperidin-3-ol (Chiral) B Strong Acid (e.g., TFA) Protonation of -OH A->B Harsh Conditions F Mild Acid (HCl/Dioxane) or Neutral Deprotection A->F Optimized Protocol C Planar Tertiary Carbocation (Achiral Intermediate) B->C -H2O D H2O Re-attack (Top or Bottom Face) C->D Equilibrium E Racemic Mixture (Loss of ee) D->E Racemization G Retention of Configuration (High ee) F->G Stereocenter Intact

Fig 1: Reaction pathways illustrating acid-catalyzed racemization vs. stereoretentive deprotection.

Troubleshooting & FAQs

Q1: Why does my (3R)-3-Methylpiperidin-3-ol racemize during N-Boc deprotection, and how can I prevent it? A1: Strong acids like neat Trifluoroacetic acid (TFA) readily protonate the tertiary alcohol, triggering the formation of the C3 carbocation[3]. To prevent this, avoid neat TFA. Instead, utilize milder acidic conditions such as 4M HCl in anhydrous 1,4-dioxane at 0 °C[4]. The anhydrous environment minimizes the presence of water, reducing the thermodynamic driving force for hydroxyl departure, while the lower temperature kinetically suppresses carbocation formation.

Q2: Can the choice of N-protecting group influence the stability of the tertiary stereocenter? A2: Absolutely. The conditions required for protecting group removal dictate your racemization risk. If acidic deprotection consistently degrades your ee, switch to a hydrogenolysis-compatible group like Cbz or Benzyl. Hydrogenolysis ( H2​ , Pd/C) operates under strictly neutral conditions, completely bypassing the acid-catalyzed carbocation pathway[5].

Q3: I observe epimerization during the amide coupling of the piperidine nitrogen. What is causing this? A3: While tertiary alcohols are generally stable to base, excessive use of strong organic bases and high temperatures during coupling can promote unwanted side reactions, particularly if the reaction mixture contains oxidized impurities. Use stoichiometric amounts of sterically hindered bases (e.g., DIPEA) and highly efficient coupling reagents (e.g., HATU with HOAt) to accelerate the desired N-acylation at lower temperatures (0 °C), minimizing exposure time to basic environments[4].

Quantitative Data Summary: Condition Optimization

The following table summarizes the causality between reaction environments and stereochemical outcomes, providing validated alternatives.

Reaction StepHigh-Risk ConditionRacemization MechanismOptimized ConditionExpected Outcome
N-Boc Deprotection Neat TFA, >25 °C E1 / SN​1 Carbocation formation4M HCl/Dioxane, 0 °C>98% ee retention
Amide Coupling Unhindered Base / High TempBase-catalyzed degradationHATU, DIPEA, 0 °C>99% ee retention
N-Cbz Deprotection HBr / Acetic AcidAcid-catalyzed dehydration H2​ , Pd/C, Neutral>99% ee retention

Experimental Methodologies

Validated Protocol: Mild N-Boc Deprotection of (3R)-3-Methylpiperidin-3-ol Self-Validating Principle: By utilizing an anhydrous solvent system and strictly controlling the temperature, the thermodynamic activity of water is minimized, effectively shutting down the SN​1 racemization pathway[4].

  • Preparation: Dissolve the N-Boc protected (3R)-3-methylpiperidin-3-ol (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Ensure all glassware is flame-dried and purged with argon to establish a strict anhydrous environment.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Acid Addition: Slowly add a solution of 4M HCl in anhydrous dioxane (2.5 equiv) dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for dehydration.

  • Monitoring: Stir the mixture at 0 °C. Monitor the reaction progress via LC-MS or TLC. Crucial: Do not allow the reaction to warm to room temperature.

  • Quenching & Isolation: Once the starting material is consumed (typically 2-4 hours), remove the solvent under reduced pressure at a low temperature (<25 °C) to prevent prolonged exposure to concentrated acid. Immediately neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3​ during the workup phase to lock the stereocenter safely in a neutral state[4].

Sources

Troubleshooting low reactivity of the sterically hindered hydroxyl group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering a sterically hindered hydroxyl group—such as a tertiary alcohol or a highly crowded secondary alcohol—often brings standard synthetic workflows to a halt. The physical bulk surrounding the oxygen atom disrupts the trajectory of nucleophilic attack, rendering conventional reagents ineffective.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these kinetic barriers.

Diagnostic Workflow

Troubleshooting Start Sterically Hindered Hydroxyl Identified Branch Select Desired Transformation Start->Branch Est Esterification / Acylation Branch->Est Sil Silyl Protection Branch->Sil Fail1 Standard Steglich (DCC/DMAP) Fails? Est->Fail1 Fail2 Standard Silyl Chloride (TBSCl) Fails? Sil->Fail2 Fix1 Use 1-MI Catalyst or Yamaguchi Protocol Fail1->Fix1 Yield < 20% Fix2 Use Silyl Triflate (TBSOTf) + 2,6-Lutidine Fail2->Fix2 Kinetic Barrier

Logical troubleshooting workflow for sterically hindered hydroxyl group functionalization.

Troubleshooting Guide & FAQs

Q: Why does my secondary/tertiary alcohol show negligible conversion during standard Steglich esterification (DCC/DMAP)? A: The standard Steglich reaction relies on 4-dimethylaminopyridine (DMAP) to attack the O-acylisourea intermediate, forming an active 1[1]. While DMAP is a hypernucleophile, the resulting acylpyridinium complex is bulky. If the target alcohol is sterically hindered (e.g., neopentyl or tertiary), the activation energy for its nucleophilic attack on the acylpyridinium ion is prohibitively high, leading to pathway stalling and potential rearrangement of the O-acylisourea into an unreactive N-acylurea. Troubleshooting: Substitute DMAP with 1-methylimidazole (1-MI). 1-MI possesses a smaller steric profile, allowing it to efficiently catalyze the acylation of hindered hydroxyl groups2[2].

Q: How does the Yamaguchi esterification overcome steric hindrance compared to carbodiimide methods? A: The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride to generate a mixed anhydride intermediate. The ortho-chloro substituents on the Yamaguchi reagent provide extreme steric shielding 3[3]. This architectural feature forces the hindered alcohol to exclusively attack the less hindered aliphatic carbonyl of the mixed anhydride. This regioselectivity, combined with stoichiometric DMAP catalysis, makes it highly effective for complex macrolactonizations and tertiary alcohols where direct esterification fails[3].

Q: I am trying to protect a tertiary alcohol with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole, but I am recovering unreacted starting material. What is the mechanistic failure? A: TBSCl activated by imidazole generates a silylimidazolium intermediate. For sterically hindered alcohols, the nucleophilic attack on the silicon center is kinetically disfavored due to the immense steric clash between the alcohol's bulk and the tert-butyl group on the silicon. Troubleshooting: Switch from silyl chlorides to silyl triflates, such as TBSOTf. The triflate is a vastly superior leaving group, generating a highly electrophilic, nearly "naked" silylium ion equivalent that readily reacts even with tertiary hydroxyls. This reaction must be run with a non-nucleophilic base like 2,6-lutidine to scavenge the resulting triflic acid without 4[4].

Quantitative Data: Method Comparison for Hindered Alcohols

Reaction ClassStandard Reagent SystemTypical Yield (Hindered -OH)Optimized Reagent SystemExpected YieldMechanistic Advantage
Esterification DCC / DMAP (cat.)10 - 25%Yamaguchi Reagent / DMAP85 - 95%Regioselective attack driven by ortho-chloro shielding[3].
Acylation Ac₂O / Pyridine< 10%Ac₂O / 1-Methylimidazole80 - 90%Reduced steric profile of the active acylium intermediate[2].
Silylation TBSCl / Imidazole5 - 15%TBSOTf / 2,6-Lutidine85 - 99%Generation of a highly electrophilic silylium ion equivalent[4].

Step-by-Step Methodologies

Protocol 1: Modified Yamaguchi Esterification for Tertiary Alcohols

Causality & Design: This protocol separates the activation and coupling steps to prevent the hindered alcohol from interfering with the mixed anhydride formation.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise at room temperature.

    • Self-Validating Check: The immediate formation of a white precipitate (DIPEA hydrochloride) visually confirms the successful formation of the mixed anhydride.

  • Solvent Exchange: After 1 hour of stirring, concentrate the mixture under reduced pressure and resuspend the residue in anhydrous toluene.

    • Causality: Toluene provides a higher boiling point for thermal driving if required, and removes THF, which can coordinate to the intermediate and dampen its electrophilicity.

  • Coupling: Add the sterically hindered alcohol (1.0 eq) followed by a solution of DMAP (1.5 eq) in toluene. Stir for 2-12 hours depending on the substrate.

    • Self-Validating Check: Monitor via Thin Layer Chromatography (TLC). The highly UV-active mixed anhydride spot should steadily disappear as the product spot emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 1M HCl to remove DMAP and DIPEA. Dry over MgSO₄ and concentrate.

Protocol 2: Silylation of Hindered Alcohols using Silyl Triflates

Causality & Design: Utilizing TBSOTf overcomes the kinetic barrier of silyl chlorides. 2,6-lutidine is chosen as the base because its methyl groups sterically prevent it from attacking the silicon center, reserving its reactivity solely for neutralizing triflic acid.

  • Preparation: In a flame-dried flask under argon, dissolve the hindered alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add 2,6-lutidine (2.0 eq).

  • Electrophile Addition: Cool the reaction to -78 °C using a dry ice/acetone bath. Add TBSOTf (1.5 eq) dropwise[4].

    • Self-Validating Check: The reaction mixture must remain clear. Any immediate yellowing or tarring indicates moisture contamination and premature triflate hydrolysis.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Causality: Starting at -78 °C prevents elimination side-reactions (e.g., dehydration of the alcohol), while slowly warming provides the necessary kinetic energy to overcome the remaining steric bulk.

  • Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Sources

Technical Support Center: Optimizing Chiral Resolution of 3-Methylpiperidin-3-ol Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the chiral resolution of 3-methylpiperidin-3-ol. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental challenges and successfully isolate the desired enantiomers of this critical chiral intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral resolution of 3-methylpiperidin-3-ol, providing concise and actionable answers.

Q1: What are the primary methods for resolving the enantiomers of 3-methylpiperidin-3-ol?

A1: The three primary methods for resolving racemic 3-methylpiperidin-3-ol are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts.[1][] These salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization.[1]

  • Enzymatic Resolution: This kinetic resolution technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted and thus separable.[1]

  • Chromatographic Resolution: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employ a Chiral Stationary Phase (CSP) to physically separate the enantiomers.[1][3] This is a widely used method for both analytical and preparative-scale separations.[1]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt crystallization of 3-methylpiperidin-3-ol?

A2: For a basic compound like 3-methylpiperidin-3-ol, chiral acids are the resolving agents of choice. Commonly successful agents for similar piperidine structures include:

  • (R)- or (S)-Mandelic acid[1]

  • Tartaric acid derivatives, such as O,O'-dibenzoyl-D-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid[1] The selection of the optimal resolving agent and solvent system is crucial and often necessitates an empirical screening process to achieve efficient crystallization and separation.[1]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral resolution of 3-methylpiperidin-3-ol?

A3: SFC offers several advantages over traditional HPLC for chiral separations.[4][5] These include:

  • Faster Separations: SFC allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[5][6]

  • Greener Chemistry: The primary mobile phase in SFC is supercritical CO2, a non-toxic and renewable solvent, which reduces the consumption of hazardous organic solvents like hexane.[6]

  • Reduced Costs: Lower solvent consumption translates to reduced purchasing and waste disposal costs.[5]

  • Complementary Selectivity: SFC can sometimes provide different or enhanced chiral selectivity compared to LC.[4]

Part 2: Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Diastereomeric Salt Crystallization

Issue 1: No crystals are forming, or the product is "oiling out."

Q: I've combined my racemic 3-methylpiperidin-3-ol with a chiral acid, but I'm observing an oily precipitate or no crystallization at all. What should I do?

A: The formation of an oil or failure to crystallize are common challenges in diastereomeric salt resolution, often stemming from issues with solubility, supersaturation, or the inherent properties of the salts.[7] Here is a systematic approach to troubleshoot this problem:

  • Inappropriate Solvent System: The choice of solvent is paramount as it governs the solubility of the two diastereomeric salts. An ideal solvent will exhibit a significant solubility difference between the two diastereomers.[7]

    • Solution: Conduct a thorough solvent screen using a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and non-polar solvents). Consider using solvent mixtures, as a combination of a "good" solvent and a "poor" solvent (an anti-solvent) can often induce crystallization.[7][8]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[7][8]

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[8] Alternatively, you can induce precipitation by gradually adding an anti-solvent in which the salts have low solubility.[7]

  • Cooling Rate is Too Rapid: A rapid decrease in temperature can lead to sudden high supersaturation, favoring the formation of an oil over an ordered crystal lattice.[7]

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.

Issue 2: The diastereomeric excess (d.e.) of my crystallized salt is low.

Q: After crystallization, the analysis shows a low diastereomeric excess. How can I improve the purity?

A: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.[8] This is often due to similar solubilities of the two diastereomeric salts in the chosen solvent system.

  • Optimize the Solvent System: This is the most critical factor for achieving high selectivity.[8] A systematic solvent screen is the most effective approach to identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[8]

  • Control the Cooling Rate: Slower cooling generally improves purity by favoring thermodynamic equilibrium over kinetic trapping of the more soluble diastereomer.[7]

  • Recrystallization: A common and effective method to enhance purity is to perform one or more recrystallizations of the obtained diastereomeric salt.

  • Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the selectivity of the crystallization.[7]

Experimental Workflow: Diastereomeric Salt Crystallization

cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Analysis cluster_3 Liberation of Enantiomer Racemic 3-Methylpiperidin-3-ol Racemic 3-Methylpiperidin-3-ol Dissolve in Solvent Dissolve in Solvent Racemic 3-Methylpiperidin-3-ol->Dissolve in Solvent Combine Solutions Combine Solutions Dissolve in Solvent->Combine Solutions Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Dissolve in Solvent Controlled Cooling Controlled Cooling Combine Solutions->Controlled Cooling Induces Supersaturation Crystal Formation Crystal Formation Controlled Cooling->Crystal Formation Filtration Filtration Crystal Formation->Filtration Separate Crystals Dry Crystals Dry Crystals Filtration->Dry Crystals Analyze d.e. (HPLC/NMR) Analyze d.e. (HPLC/NMR) Dry Crystals->Analyze d.e. (HPLC/NMR) Dissolve Purified Salt Dissolve Purified Salt Analyze d.e. (HPLC/NMR)->Dissolve Purified Salt Add Base (e.g., NaOH) Add Base (e.g., NaOH) Dissolve Purified Salt->Add Base (e.g., NaOH) Liberate Free Base Extraction & Purification Extraction & Purification Add Base (e.g., NaOH)->Extraction & Purification Pure Enantiomer Pure Enantiomer Extraction & Purification->Pure Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Enzymatic Resolution

Issue 3: The enzymatic kinetic resolution shows low enantiomeric excess (e.e.).

Q: My kinetic resolution is resulting in a low enantiomeric excess of the desired product. What factors should I investigate?

A: Low enantiomeric excess in a kinetic resolution can be attributed to several factors.[9] A systematic approach to troubleshooting is crucial.

  • Suboptimal Enzyme Choice: The selected enzyme may have inherently low enantioselectivity for 3-methylpiperidin-3-ol.

    • Solution: Screen a variety of commercially available lipases and proteases. The choice of enzyme is critical and substrate-dependent.

  • Incorrect Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme activity and selectivity.

    • Solution: Optimize the reaction temperature. Lowering the temperature can sometimes enhance enantioselectivity. Ensure the pH of the reaction medium is optimal for the chosen enzyme. The solvent can also play a crucial role; screen a range of organic solvents.

  • Racemization: The product or the remaining starting material might be racemizing under the reaction conditions.[9]

    • Solution: Analyze the stability of the enantioenriched product and starting material under the reaction conditions in the absence of the enzyme. If racemization is observed, consider milder conditions (e.g., lower temperature).[9]

Issue 4: The yield of the desired enantiomer is low in my kinetic resolution.

Q: I am achieving high enantiomeric excess, but the yield of the desired enantiomer is very low.

A: This is a common challenge in kinetic resolution, as the theoretical maximum yield for the recovery of one enantiomer is 50%.[9]

  • Reaction Conversion: Pushing the reaction to very high conversion to maximize the e.e. of the unreacted starting material will inherently lead to a low yield of that enantiomer.[9]

    • Solution: Aim for a conversion of around 50% to obtain a good balance between the yield and enantiomeric excess of both the product and the unreacted starting material.

  • Dynamic Kinetic Resolution (DKR): If applicable, consider a DKR approach where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. This often requires the addition of a racemization catalyst that is compatible with the enzyme.[10]

Troubleshooting Logic for Low Enantiomeric Excess in Kinetic Resolution

Low e.e. Low e.e. Verify Enzyme Activity & Selectivity Verify Enzyme Activity & Selectivity Low e.e.->Verify Enzyme Activity & Selectivity Initial Check Check for Racemization Check for Racemization Low e.e.->Check for Racemization Potential Issue Screen Different Enzymes Screen Different Enzymes Verify Enzyme Activity & Selectivity->Screen Different Enzymes If Low Selectivity Optimize Reaction Conditions Optimize Reaction Conditions Verify Enzyme Activity & Selectivity->Optimize Reaction Conditions If Activity is Low Temperature Temperature Optimize Reaction Conditions->Temperature Parameter pH pH Optimize Reaction Conditions->pH Parameter Solvent Solvent Optimize Reaction Conditions->Solvent Parameter Analyze Stability of Product & SM Analyze Stability of Product & SM Check for Racemization->Analyze Stability of Product & SM Action Modify Conditions (e.g., lower T) Modify Conditions (e.g., lower T) Analyze Stability of Product & SM->Modify Conditions (e.g., lower T) If Racemization Occurs

Caption: Decision tree for troubleshooting low enantiomeric excess.

Chromatographic Resolution (HPLC/SFC)

Issue 5: Poor or no resolution of enantiomers on the chiral column.

Q: I am not achieving separation of the 3-methylpiperidin-3-ol enantiomers using a chiral column. What should I do?

A: Poor resolution in chiral chromatography is typically due to an inappropriate choice of the chiral stationary phase (CSP) or a suboptimal mobile phase composition.[11]

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide adequate chiral recognition for your analyte.[11]

    • Solution: Screen a variety of CSPs. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often a good starting point.[1][12]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.

    • Solution (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) and the alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like 3-methylpiperidin-3-ol, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[11][12]

    • Solution (SFC): In SFC, the mobile phase typically consists of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol).[5] Similar to normal phase HPLC, the addition of an amine modifier is often beneficial for basic analytes.

Issue 6: My peaks are tailing in the chiral HPLC/SFC analysis.

Q: The peaks for the enantiomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like 3-methylpiperidin-3-ol is often caused by strong, undesirable interactions between the basic amine group and residual acidic sites on the silica support of the stationary phase.[11]

  • Solution: Add a mobile phase modifier to compete for these active sites. For a basic compound, add a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[1]

Data Summary: Recommended Starting Conditions for Chiral HPLC/SFC Screening

ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, IA)[1][12]Polysaccharide-based (e.g., Chiralpak AD-H, IA)[13]
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol[12]CO2/Methanol or CO2/Ethanol[5]
Modifier 0.1% Diethylamine (DEA)[11][12]0.1-0.5% Diethylamine (DEA)
Flow Rate 0.5 - 1.5 mL/min2.0 - 5.0 mL/min[14]
Temperature 25 - 40 °C[12]30 - 40 °C[14]

Part 3: References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology. [Link]

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing. [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (n.d.). PubMed. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen. [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023, March 28). Reaction Chemistry & Engineering. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021, November 17). Organic & Biomolecular Chemistry. [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. [Link]

Sources

Technical Support Center: Crystallization Strategies for (3R)-3-Methylpiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation, purification, and structural validation of (3R)-3-methylpiperidin-3-ol and its derivatives. As a critical chiral building block in modern therapeutics—including the synthesis of selective cyclin-dependent kinase 2 (CDK2) degraders[1]—achieving high-quality, phase-pure crystals is paramount for downstream X-ray crystallographic validation and bulk formulation.

Part 1: The Mechanistic Root of Crystallization Challenges

(3R)-3-Methylpiperidin-3-ol presents a unique crystallographic challenge due to its dual-functionality: a basic secondary amine and a tertiary chiral alcohol.

The Causality of "Oiling Out": In its free base form, the molecule establishes a highly dynamic and flexible intermolecular hydrogen-bonding network (N···H–O and O···H–N). When a solution is cooled or an anti-solvent is introduced, these molecules tend to self-associate into disordered, solvent-rich clusters rather than aligning into a rigid, repeating lattice. This thermodynamic trap manifests macroscopically as Liquid-Liquid Phase Separation (LLPS), commonly referred to in the laboratory as "oiling out".

To force primary nucleation, the experimental design must alter either the electronic state (via salt formation) or the steric environment (via N-protection) to disrupt these unpredictable networks and favor a single, stable crystal packing mode.

Part 2: Troubleshooting FAQs

Q1: My (3R)-3-methylpiperidin-3-ol derivative keeps "oiling out" during cooling. How do I force it to crystallize? A1: Oiling out occurs when the compound separates as a dense liquid phase before the nucleation temperature of the solid is reached. Because solute-solute interactions are strong but lattice formation is kinetically slow, you must manipulate the supersaturation curve carefully.

  • Reduce the cooling rate: Drop the temperature at a maximum of 0.1°C/min. Rapid cooling supersaturates the solution too quickly, favoring LLPS over ordered crystal growth.

  • Adjust the solvent system: Shift to a binary solvent system. Dissolve the compound in a "good" polar protic solvent (e.g., Ethanol) and slowly titrate in a "poor" anti-solvent (e.g., Heptane or MTBE) at elevated temperatures until slight turbidity is observed, then hold the temperature to allow the system to equilibrate[2].

  • Seeding: Introduce a microscopic seed crystal precisely at the metastable zone boundary to bypass the high activation energy required for primary nucleation.

Q2: The free base refuses to form a solid. Which salt forms are most effective for this scaffold? A2: The hydrochloride (HCl) salt is the industry standard for piperidinol derivatives[3].

  • Causality: Protonating the piperidine nitrogen converts the dynamic amine into a fixed ammonium cation ( NH2+​ ). This disrupts the unpredictable N···H–O network and replaces it with strong, directional ionic bonds with the chloride anion. The resulting (3R)-3-methylpiperidin-3-ol hydrochloride salt (CAS: 2305080-34-4) exhibits excellent crystallinity, is highly soluble in water and alcohols, and remains stable at room temperature[3].

Q3: I need single crystals for X-ray diffraction (XRD) to confirm the (3R) absolute stereochemistry. Evaporation isn't working. What should I do? A3: Slow evaporation often leads to amorphous precipitates or twinned crystals due to rapid concentration spikes and uneven solvent loss[2].

  • Fix: Utilize the Vapor Diffusion Method . This technique provides an exceptionally slow, diffusion-controlled increase in supersaturation, which is the critical kinetic requirement for growing diffraction-quality single crystals without defects.

Part 3: Quantitative Data & Solvent Selection Matrix

The following table summarizes empirically validated binary solvent systems for crystallizing the hydrochloride salt of (3R)-3-methylpiperidin-3-ol.

Solvent System (Good / Poor)Ratio (v/v)Cooling ProfileExpected Outcome
Methanol / MTBE1 : 3Slow (0.1°C/min)High yield, microcrystalline powder
Ethanol / Ethyl Acetate1 : 4Stepwise (Hold at 40°C, then 20°C)Block-like crystals, ideal for XRD
Isopropanol / Heptane1 : 5Crash cooling (Ice bath)Amorphous solid / Oiling out (Avoid)
Water / Acetone1 : 10Vapor Diffusion (25°C)Single crystals (Prisms)
Part 4: Experimental Protocols
Protocol A: Anti-Solvent Crystallization of (3R)-3-Methylpiperidin-3-ol HCl (Bulk Purification)

This protocol is a self-validating system: by holding the temperature at the cloud point (Step 4), you ensure the system remains in the metastable zone, preventing the kinetic trap of amorphous precipitation.

  • Dissolution: Suspend 1.0 g of (3R)-3-methylpiperidin-3-ol HCl in 5 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heating: Heat the suspension to 60°C under gentle stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add 15 mL of warm (50°C) Ethyl Acetate. Critical: Stop addition immediately if the solution becomes persistently cloudy.

  • Annealing: Maintain the temperature at 50°C for 30 minutes to allow any microscopic oil droplets (LLPS) to redissolve into the bulk solution.

  • Cooling: Program the heating mantle to cool at a strictly controlled rate of 0.1°C/min down to 20°C.

  • Harvesting: Once at 20°C, transfer the flask to an ice bath (0–5°C) for at least 30 minutes to maximize the thermodynamic crystal yield. Collect the white crystalline powder via vacuum filtration on a Büchner funnel and wash with 5 mL of cold MTBE.

Protocol B: Vapor Diffusion Method for Single-Crystal XRD
  • Preparation: Dissolve 10 mg of the purified derivative in 0.5 mL of Methanol in a small inner vial (1 dram).

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial (20 mL) containing 3 mL of an anti-solvent (e.g., Diethyl Ether or MTBE).

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap to create a closed thermodynamic system.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature (20°C) for 3 to 7 days. The volatile anti-solvent will slowly diffuse into the methanol, gently lowering solubility and inducing the growth of high-quality single crystals[2].

Part 5: Visualizations & Workflows

LLPS_Mitigation Start Observation: Oiling Out (LLPS) CheckTemp Adjust Cooling Rate (Max 0.1°C/min) Start->CheckTemp CheckSolvent Modify Solvent System (Binary: Good/Poor) Start->CheckSolvent Seed Introduce Seed Crystals at Metastable Zone CheckTemp->Seed CheckSolvent->Seed Success Nucleation & Crystal Growth Seed->Success Optimal Fail Amorphous Precipitate Seed->Fail Sub-optimal Derivatize Form HCl Salt or N-Protect Fail->Derivatize Derivatize->CheckSolvent

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Salt_Formation FreeBase (3R)-3-Methylpiperidin-3-ol Free Base Hbond Dynamic N···H-O Hydrogen Bonding FreeBase->Hbond Acid Add Anhydrous HCl (Ether/Dioxane) Hbond->Acid Issue: Oiling Out Protonation Protonation of Piperidine Nitrogen Acid->Protonation Disruption Disruption of Amine H-Bond Network Protonation->Disruption Salt Hydrochloride Salt (Rigid Ionic Lattice) Disruption->Salt Crystallization

Logical mechanism of how HCl salt formation resolves hydrogen-bond-induced oiling out.

References
  • 955028-98-5 - Introduction (3-Methyl-3-piperidinol hydrochloride). ChemBK. Available at:[Link]

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3R)-3-Methylpiperidin-3-ol: Elucidating Stereochemistry in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For chiral molecules, where subtle differences in stereochemistry can lead to vastly different pharmacological and toxicological profiles, this analytical scrutiny becomes even more critical.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3R)-3-Methylpiperidin-3-ol, a chiral piperidine derivative. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, and understanding their conformational behavior is essential for rational drug design.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the interpretation of the NMR spectra of (3R)-3-Methylpiperidin-3-ol, offer a comparative perspective against alternative analytical approaches for chiral discrimination, and provide detailed experimental protocols.

Predicted NMR Spectral Data of (3R)-3-Methylpiperidin-3-ol

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (axial & equatorial)2.8 - 3.2m-
H-4 (axial & equatorial)1.5 - 1.9m-
H-5 (axial & equatorial)1.5 - 1.9m-
H-6 (axial & equatorial)2.8 - 3.2m-
-CH₃1.1 - 1.3s-
-OHVariable (broad)s-
-NHVariable (broad)s-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~48
C-3~70
C-4~35
C-5~25
C-6~48
-CH₃~28

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra of a sample like (3R)-3-Methylpiperidin-3-ol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the (3R)-3-Methylpiperidin-3-ol sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts and the conformational equilibrium of the molecule.[2]

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters for a 400 MHz spectrometer would include: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For enhanced structural analysis, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

4. ¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with a single peak for each unique carbon atom.

  • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans is typically required compared to ¹H NMR.

Spectral Interpretation and Structural Elucidation

The predicted chemical shifts provide valuable insights into the electronic environment of each nucleus within the (3R)-3-Methylpiperidin-3-ol molecule.

// Define nodes with positions N1 [label="N", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,0!"]; C3 [label="C3", pos="-1.2,-1.5!"]; C4 [label="C4", pos="0,-2.5!"]; C5 [label="C5", pos="1.2,-1.5!"]; C6 [label="C6", pos="1.2,0!"]; CMe [label="CH3", pos="-2.4,-2!"]; O [label="O", pos="-2.4,-1!"]; H_N [label="H", pos="0,1.2!"]; H_O [label="H", pos="-3.1,-0.8!"];

// Define edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- CMe; C3 -- O; N1 -- H_N; O -- H_O; } GV2 "Molecular structure of (3R)-3-Methylpiperidin-3-ol with atom numbering."

¹H NMR Spectrum Analysis:

  • Methylene Protons (H-2, H-4, H-5, H-6): The protons on the piperidine ring are expected to appear as complex multiplets in the aliphatic region of the spectrum. The diastereotopic nature of the axial and equatorial protons on the same carbon atom will lead to distinct chemical shifts and complex coupling patterns. The protons on C-2 and C-6, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the protons on C-4 and C-5.

  • Methyl Protons (-CH₃): The methyl group at the C-3 position is a singlet as it has no adjacent protons to couple with. Its chemical shift will be in the upfield region, characteristic of alkyl protons.

  • Hydroxyl (-OH) and Amine (-NH) Protons: The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as concentration, solvent, and temperature. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these peaks disappear from the spectrum.

¹³C NMR Spectrum Analysis:

  • C-3 (Quaternary Carbon): The carbon atom at the stereocenter (C-3), being attached to the hydroxyl group and the methyl group, is expected to be the most downfield of the ring carbons due to the electronegativity of the oxygen atom.

  • C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field compared to C-4 and C-5.

  • C-4 and C-5: These methylene carbons will appear in the upfield region of the spectrum.

  • -CH₃ Carbon: The methyl carbon will resonate at the most upfield position, as is typical for alkyl groups.

Comparison with Alternatives for Chiral Analysis

While standard ¹H and ¹³C NMR can confirm the constitution and conformation of (3R)-3-Methylpiperidin-3-ol, it cannot distinguish between the two enantiomers ((3R) and (3S)) in a racemic mixture without the use of a chiral auxiliary.[7][8] This is because enantiomers are isochronous in a non-chiral environment, meaning their NMR spectra are identical.[8] To differentiate between enantiomers using NMR, a diastereomeric interaction must be induced.

1. Chiral Derivatizing Agents (CDAs):

This method involves the covalent reaction of the chiral analyte with a chiral derivatizing agent to form a mixture of diastereomers.[8][9] These diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. A common CDA for alcohols and amines is Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[9]

workflow

2. Chiral Solvating Agents (CSAs):

In this approach, a chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification. For piperidine derivatives, chiral crown ethers have been shown to be effective CSAs.[10]

3. Other Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to separate volatile enantiomers.[9]

While chromatographic techniques are excellent for enantiomeric separation and quantification, NMR with chiral auxiliaries offers the advantage of providing detailed structural information simultaneously.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural elucidation of chiral molecules like (3R)-3-Methylpiperidin-3-ol. While standard NMR provides crucial information about the molecular framework and conformation, the use of chiral derivatizing or solvating agents is necessary to differentiate and quantify enantiomers. The choice of analytical technique will ultimately depend on the specific requirements of the study, with NMR offering a unique combination of structural detail and stereochemical insight that is invaluable in the field of drug development.

References

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  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. IntechOpen. [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. Syntec Optics. [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. [Link]

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  • The ¹H-NMR spectrum of compound 3. ResearchGate. [Link]

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  • S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry. [Link]

  • 3-Methylpiperidin-3-ol. PubChem. [Link]

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  • (R)-3-Methylpiperidine. PubChem. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • 3-Piperidinol, 1-methyl-. NIST WebBook. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • 3-methylpiperidin-3-ol (C6H13NO). PubChemLite. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

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Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation patterns of 3-methylpiperidin-3-ol. As a crucial building block in medicinal chemistry and drug development, understanding its behavior in a mass spectrometer is paramount for its unambiguous identification and characterization.[1] Lacking a publicly available experimental spectrum, this guide synthesizes established fragmentation principles for cyclic amino alcohols and piperidine derivatives to construct a robust, predictive model of its fragmentation pathways under common ionization techniques.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Introduction: The Significance of Fragmentation in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[5] The process of fragmentation, wherein a molecule is broken down into smaller, charged fragments within the mass spectrometer, provides a unique fingerprint that is intrinsic to its chemical structure. By analyzing the mass-to-charge ratios (m/z) of these fragments, a wealth of structural information can be deduced. For a molecule like 3-methylpiperidin-3-ol (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ), which contains both a cyclic amine and a tertiary alcohol, the fragmentation patterns are governed by the interplay of these two functional groups.[6][7]

This guide will focus primarily on the fragmentation patterns expected under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization method that typically yields a protonated molecular ion which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

Predicted Fragmentation Pathways of 3-Methylpiperidin-3-ol

The fragmentation of 3-methylpiperidin-3-ol is predicted to be initiated by ionization at either the nitrogen or oxygen atom, followed by a series of characteristic cleavage reactions. The key predicted pathways include α-cleavage adjacent to the nitrogen and oxygen atoms, and dehydration.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecular ion ([M]⁺˙) is expected to be formed, although it may be of low abundance due to the presence of the tertiary alcohol, which can lead to facile fragmentation.[8][9]

α-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[8][10]

  • α-Cleavage adjacent to Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidine derivatives.[2] This can result in the loss of a methyl radical or an ethyl group from the ring, leading to the formation of stable iminium ions.

  • α-Cleavage adjacent to the Hydroxyl Group: The tertiary alcohol moiety can undergo α-cleavage, leading to the loss of a methyl radical or cleavage of the piperidine ring.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.[8][10] This would result in a fragment ion at m/z 97.

Ring Opening and Subsequent Fragmentation: The piperidine ring can undergo cleavage, leading to a variety of smaller fragment ions.

A visual representation of these predicted pathways is provided in the following diagram:

EI_Fragmentation_3-Methylpiperidin-3-ol M [M]⁺˙ m/z 115 F1 [M-CH₃]⁺ m/z 100 M->F1 - •CH₃ (α-cleavage at C3) F2 [M-H₂O]⁺˙ m/z 97 M->F2 - H₂O (Dehydration) F3 m/z 84 M->F3 - •CH₃, - H₂ (α-cleavage at N, ring opening) F5 m/z 58 M->F5 Ring Cleavage F4 m/z 70 F2->F4 - C₂H₃

Caption: Predicted EI fragmentation pathways of 3-methylpiperidin-3-ol.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive ion ESI, 3-methylpiperidin-3-ol will readily form a protonated molecule, [M+H]⁺, at m/z 116. Collision-Induced Dissociation (CID) of this precursor ion in an MS/MS experiment is expected to reveal key structural information.

The primary fragmentation pathway in ESI-MS/MS is the neutral loss of small molecules.[3][4]

  • Loss of Water: The most prominent fragmentation is the loss of a water molecule (H₂O) from the protonated molecular ion, resulting in a fragment at m/z 98.

  • Loss of Ammonia: While less common for tertiary amines, the loss of ammonia (NH₃) could potentially occur after ring opening, though this is less likely.

The predicted ESI-MS/MS fragmentation is illustrated below:

ESI_MSMS_Fragmentation_3-Methylpiperidin-3-ol MH [M+H]⁺ m/z 116 F1 [M+H-H₂O]⁺ m/z 98 MH->F1 - H₂O F2 Further Fragments F1->F2 CID

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-methylpiperidin-3-ol.

Tabulated Summary of Predicted Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for 3-methylpiperidin-3-ol.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureFragmentation Pathway
EI115 ([M]⁺˙)100•CH₃α-Cleavage at C3
EI115 ([M]⁺˙)97H₂ODehydration
EI115 ([M]⁺˙)84•CH₃, H₂α-Cleavage at N, ring opening
EI115 ([M]⁺˙)70C₂H₅NORing Cleavage
EI115 ([M]⁺˙)58C₃H₇NORing Cleavage
ESI-MS/MS116 ([M+H]⁺)98H₂ONeutral Loss of Water

Comparison with Structurally Similar Compounds

A comparison with the fragmentation of known, structurally related compounds can lend confidence to these predictions.

  • 3-Methylpiperidine: The NIST WebBook provides the mass spectrum for 3-methylpiperidine.[11] Its fragmentation is dominated by α-cleavage at the nitrogen, leading to a base peak at m/z 84, corresponding to the loss of a methyl radical from the ring. This supports the prediction of a similar fragmentation pathway for 3-methylpiperidin-3-ol.

  • 4-Hydroxypiperidine Derivatives: Studies on 4-hydroxypiperidine derivatives have shown that the loss of a water molecule is a significant fragmentation pathway. This is consistent with the predicted dehydration of 3-methylpiperidin-3-ol.

Experimental Protocols for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following general protocols can be employed.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of 3-methylpiperidin-3-ol in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution and separation.

  • MS Method:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with spectral libraries and the predictions in this guide.

EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve in Methanol GC Gas Chromatography Prep->GC MS Mass Spectrometry (EI) GC->MS Eluted Compound Data Analyze Fragmentation Pattern MS->Data

Caption: Experimental workflow for EI-MS analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of 3-methylpiperidin-3-ol in a solvent system compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion into an ESI-equipped mass spectrometer.

  • MS Method:

    • Ionization Mode: Positive ion mode.

    • Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion ([M+H]⁺) at m/z 116.

    • Product Ion Scan (MS2): Select the ion at m/z 116 as the precursor ion and perform a product ion scan to generate the MS/MS spectrum. Vary the collision energy to observe the formation and fragmentation of the product ions.

  • Data Analysis: Identify the major fragment ions and compare them to the predicted fragmentation pathways.

ESI_MSMS_Workflow cluster_prep_esi Sample Preparation cluster_analysis_esi LC-MS/MS Analysis cluster_data_esi Data Interpretation Prep_ESI Dissolve in Methanol/Water/Formic Acid LC Liquid Chromatography (or Direct Infusion) Prep_ESI->LC MS1 MS1: Full Scan (Find [M+H]⁺) LC->MS1 MS2 MS2: Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Data_ESI Analyze MS/MS Spectrum MS2->Data_ESI

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation patterns of 3-methylpiperidin-3-ol. By leveraging established principles of fragmentation for cyclic amines and tertiary alcohols, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. The dominant predicted pathways include α-cleavage adjacent to the nitrogen and hydroxyl groups, as well as dehydration. These predictions, along with the provided experimental protocols, offer a valuable resource for the unambiguous identification and structural elucidation of this important chemical entity in various research and development settings.

References

  • ResearchGate. (n.d.). Mass fragmentation of compound 3. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
  • Gül, F., & Akay, S. (2018). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • All about chemistry. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Retrieved from [Link]

  • Vul'fson, N. S., Zaretskii, V. I., & Zaikin, V. G. (1970). Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. Chemistry of Heterocyclic Compounds, 3(4), 503-507.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

  • ChemSrc. (2025, October 6). 3-methylpiperidin-3-ol. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Salem, M. A. I., et al. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 7(1), 1-10.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Mann, Y. S. (2014). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. University of the Pacific. Retrieved from [Link]

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  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139.
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Benchmarking Synthetic Routes for (3R)-3-Methylpiperidin-3-ol Production: A Comparative Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (3R)-3-Methylpiperidin-3-ol has emerged as a critical structural motif in modern drug discovery. Recent literature and patent filings highlight its essential role in synthesizing pan-KRAS mutant degraders [1], USP28/25 pathway inhibitors [2], and orally bioavailable CDK2/Cyclin E1 degraders [3].

However, synthesizing this molecule presents a distinct chemical challenge: the construction of a chiral tertiary alcohol on a piperidine ring. Because tertiary alcohols are sterically hindered and prone to dehydration (elimination) under harsh conditions, selecting the correct synthetic route is paramount for process chemists. This guide objectively benchmarks three primary synthetic strategies—Classical Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution (EKR), and Catalytic Asymmetric Addition—providing experimental data, mechanistic causality, and self-validating protocols to guide your scale-up campaigns.

Route Benchmarking & Mechanistic Causality

Route A: Classical Diastereomeric Salt Resolution

The Strategy: The most traditional approach involves the Grignard addition of methylmagnesium bromide to 1-benzylpiperidin-3-one to form a racemic tertiary alcohol, followed by debenzylation. The racemate is then resolved using a chiral acid, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) [2].

  • Causality & Experience: While starting materials are inexpensive, the thermodynamic equilibrium of diastereomeric salts often requires multiple recrystallizations to achieve >98% enantiomeric excess (ee). The inherent limitation is a maximum theoretical yield of 50%, generating significant waste unless a complex racemization loop for the undesired (3S)-enantiomer is engineered.

Route B: Enzymatic Kinetic Resolution (EKR)

The Strategy: Starting from racemic 1-Boc-3-methylpiperidin-3-ol, an engineered lipase (e.g., a Candida antarctica Lipase B variant) is used alongside an acyl donor (vinyl acetate) to selectively acetylate the undesired (3S)-enantiomer, leaving the (3R)-enantiomer untouched.

  • Causality & Experience: Wild-type lipases typically fail at resolving tertiary alcohols due to the steric bulk preventing the substrate from entering the enzyme's catalytic triad. However, modern engineered variants possess widened active sites. The use of methyl tert-butyl ether (MTBE) as a solvent is critical here; it dissolves the hydrophobic Boc-protected substrate without stripping the essential hydration shell from the enzyme.

Route C: Catalytic Asymmetric Addition

The Strategy: Direct asymmetric addition of dimethylzinc (ZnMe₂) to 1-Boc-piperidin-3-one using a chiral amino alcohol or BINOL-derived titanium catalyst.

  • Causality & Experience: This route theoretically bypasses the 50% yield limit of resolution. However, the enolizable nature of piperidin-3-one often leads to competitive deprotonation rather than nucleophilic addition, suppressing overall yields. Furthermore, the reliance on cryogenic temperatures and stoichiometric heavy metals makes it less favorable for green-chemistry-compliant manufacturing.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on standard process chemistry benchmarking for a 1-kg scale campaign.

MetricRoute A: Classical ResolutionRoute B: Enzymatic ResolutionRoute C: Asymmetric Addition
Overall Yield (from Ketone) 32% (Max theoretical 50%)45% (Max theoretical 50%)68%
Enantiomeric Excess (ee) >98% (Requires 2x recryst.)>99% (Highly selective)90 - 94%
E-Factor (Waste/Product) High (>50 kg/kg )Low (<15 kg/kg )Medium (~30 kg/kg )
Scalability Excellent (Standard reactors)Good (Dependent on enzyme cost)Poor (Requires -78°C, ZnMe₂)
Primary Impurity Risk (3S)-enantiomer crossoverTrace (3S)-acetateDehydration products (alkenes)

Experimental Workflows & Protocols

To ensure trustworthiness and self-validation, the following protocols include built-in analytical checkpoints.

Protocol 1: Classical Resolution via D-DTTA

Objective: Isolate (3R)-3-methylpiperidin-3-ol from the racemic free base.

  • Salt Formation: Dissolve racemic 3-methylpiperidin-3-ol (115.1 g, 1.0 mol) and (+)-Di-p-toluoyl-D-tartaric acid (386.4 g, 1.0 mol) in a 9:1 mixture of Ethanol/Water (2.5 L) at 75°C.

    • Causality: The 9:1 solvent ratio is critical. Excess water solubilizes both diastereomeric salts, while pure ethanol prevents the thermodynamic differentiation required for selective crystal lattice formation.

  • Crystallization: Cool the reactor linearly to 20°C over 8 hours. Seed crystals of the (3R)-salt can be added at 55°C to prevent oiling out.

  • Filtration & Washing: Filter the resulting white precipitate and wash with cold Ethanol (200 mL).

  • Validation Checkpoint: Perform Chiral HPLC on a small neutralized aliquot (Chiralpak AD-H column). If ee is <98%, resuspend the salt in 1.5 L of 9:1 EtOH/Water and repeat the crystallization.

  • Free-basing: Suspend the highly pure salt in Dichloromethane (1 L) and wash with 2M NaOH (2 x 500 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the pure (3R)-enantiomer.

Protocol 2: Enzymatic Kinetic Resolution

Objective: Isolate (3R)-1-Boc-3-methylpiperidin-3-ol via selective acylation.

  • Reaction Setup: In a 2 L jacketed reactor, dissolve racemic 1-Boc-3-methylpiperidin-3-ol (215.3 g, 1.0 mol) in MTBE (1.2 L).

  • Enzyme Addition: Add vinyl acetate (258.3 g, 3.0 mol) followed by engineered CAL-B immobilized on acrylic resin (21.5 g, 10% w/w).

  • Incubation: Stir the suspension at 45°C.

    • Causality: Vinyl acetate acts as an irreversible acyl donor because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, driving the reaction forward.

  • Validation Checkpoint: Monitor the reaction via GC-FID. Stop the reaction when conversion reaches exactly 50% (typically 48-72 hours). Over-incubation risks non-specific acylation of the (3R)-enantiomer.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (3R)-alcohol from the (3S)-acetate via silica gel chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the isolated (3R)-1-Boc-3-methylpiperidin-3-ol with 4M HCl in Dioxane to yield the final product as a hydrochloride salt [3].

Visualizing the Synthetic Workflows

The following diagrams map the logical relationships and chemical pathways for the discussed routes.

Workflow Start Piperidin-3-one Derivative Grignard MeMgBr Addition (Racemic Approach) Start->Grignard AsymAdd Chiral Ligand + ZnMe2 (Asymmetric Approach) Start->AsymAdd Racemate Racemic Tertiary Alcohol Grignard->Racemate Target (3R)-3-Methylpiperidin-3-ol (>99% ee) AsymAdd->Target Deprotection ResSalt Classical Resolution (D-DTTA Crystallization) Racemate->ResSalt EKR Enzymatic Kinetic Resolution (Lipase) Racemate->EKR ResSalt->Target EKR->Target

Decision tree benchmarking the three primary synthetic routes for (3R)-3-Methylpiperidin-3-ol.

EKR_Pathway Racemate Racemic 1-Boc-3-methyl piperidin-3-ol Enzyme Engineered CAL-B + Vinyl Acetate Racemate->Enzyme R_Enant (3R)-Alcohol (Unreacted Target) Enzyme->R_Enant Selectivity S_Enant (3S)-Acetate (Acylated Waste) Enzyme->S_Enant Deprotect HCl / Dioxane Deprotection R_Enant->Deprotect Final (3R)-3-Methylpiperidin-3-ol Hydrochloride Deprotect->Final

Mechanism of Enzymatic Kinetic Resolution isolating the (3R)-enantiomer via selective acylation.

Conclusion

For early-stage research requiring rapid access to the building block, Classical Diastereomeric Salt Resolution remains the most robust and accessible method, despite its high E-factor. However, for process chemists looking toward clinical manufacturing and scale-up of modern degraders or inhibitors, Enzymatic Kinetic Resolution offers the best balance of high enantiomeric purity (>99% ee), environmental sustainability, and operational safety.

References

  • Vertex Pharmaceuticals Inc. (2024). Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof (US Patent No. 12110291B2). U.S.
  • Mission Therapeutics Ltd. (2019). Carboxamides as ubiquitin-specific protease inhibitors (PCT Publication No. WO2019032863A1).
  • Journal of Medicinal Chemistry. (2025). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. American Chemical Society.[Link]

A Senior Application Scientist's Comparative Guide to Quality Control Assays for (3R)-3-Methylpiperidin-3-ol Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Applications Science Desk

Introduction: The Critical Role of a Chiral Building Block

(3R)-3-Methylpiperidin-3-ol is a chiral piperidine derivative that serves as a vital intermediate and structural motif in the synthesis of numerous pharmaceutical compounds, including analgesics and antidepressants.[1] The piperidine scaffold is a cornerstone in medicinal chemistry, and the specific stereochemistry at the C3 position is often paramount for achieving the desired pharmacological activity and safety profile of the final Active Pharmaceutical Ingredient (API).[2][3]

Consequently, the quality of this starting material is not a trivial matter; it is a foundational pillar upon which the integrity of subsequent research and development rests. Even minor variations in identity, purity, or stereochemical integrity can have cascading effects, leading to failed syntheses, misleading biological data, and significant delays in drug development pipelines.[4]

This guide provides an in-depth comparison of essential quality control (QC) assays for (3R)-3-Methylpiperidin-3-ol. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind each method's selection and application. We will explore a multi-faceted approach, ensuring that every batch of this critical reagent is validated through a system of orthogonal, self-verifying tests.

Part 1: The First Principle of QC: Unambiguous Identity Confirmation

Before any other parameter is measured, we must answer the most fundamental question: "Is the material in the container what it is claimed to be?"[5] Identity testing forms the bedrock of any robust QC program, preventing costly errors from the outset.[4][6] For a molecule like (3R)-3-Methylpiperidin-3-ol, a combination of spectroscopic techniques provides the most comprehensive and definitive confirmation of its molecular structure.

Comparative Analysis of Identity Testing Methodologies

The three primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle.

Technique Principle Information Provided Specificity Typical Sample Amount Key Advantage
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed map of the carbon-hydrogen framework, connectivity, and chemical environment.[2][7]Very High5-10 mgProvides unambiguous structural confirmation and can detect structural isomers.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of key functional groups (e.g., O-H, N-H, C-H).[3]Moderate<1 mgFast, non-destructive, and provides a unique molecular "fingerprint".
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioPrecise molecular weight and fragmentation patterns.High<1 mgConfirms elemental composition and molecular formula with high accuracy.

From an application standpoint, NMR is the gold standard for identity . While FTIR and MS confirm the presence of correct functional groups and molecular weight, respectively, only NMR elucidates the precise connectivity of the atoms, allowing differentiation from potential isomers that other techniques might miss.

Experimental Workflow: Identity Confirmation

The logical flow for identity testing ensures efficiency and certainty. A rapid FTIR screen can provide an initial pass/fail, followed by definitive NMR and MS analysis for complete structural verification.

cluster_0 Identity Confirmation Workflow Incoming Incoming Reagent Lot FTIR FTIR Spectroscopy Incoming->FTIR Compare Compare to Reference Spectrum FTIR->Compare NMR_MS ¹H/¹³C NMR & HRMS Analysis Compare->NMR_MS Match Fail Identity Failed (Reject) Compare->Fail No Match Structure Confirm Structure & MW NMR_MS->Structure Pass Identity Confirmed (Pass) Structure->Pass Match Structure->Fail No Match

Caption: Workflow for unambiguous identity confirmation.

Protocol: ¹H NMR for Structural Verification

Rationale: This protocol is designed to generate a high-resolution spectrum suitable for confirming the chemical structure of (3R)-3-Methylpiperidin-3-ol. Deuterated chloroform (CDCl₃) is a common solvent, but solubility should be confirmed.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the (3R)-3-Methylpiperidin-3-ol sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and shim the instrument to achieve optimal field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Data Analysis:

    • Integrate all peaks to determine proton ratios.

    • Assign peaks based on their chemical shift, multiplicity, and integration values, comparing them to a reference spectrum or predicted values.[8] Expect to see signals corresponding to the methyl group (singlet), the axial and equatorial protons of the piperidine ring (multiplets), and the hydroxyl and amine protons (broad singlets, may exchange with D₂O).

Part 2: Assay of Purity: Quantifying the Unseen

Once identity is confirmed, the next critical step is to determine the purity of the reagent.[4] Impurities can arise from the synthetic route, incomplete reactions, or degradation. We categorize purity assessment into two key areas: chemical (achiral) purity and residual solvent content.

A. Chemical Purity Assessment

This analysis targets impurities that are structurally different from the main compound, excluding the opposite enantiomer.

Technique Principle Best For... Detection Advantages Considerations
HPLC-UV/MS Liquid-phase separation based on polarity.[9]Non-volatile or thermally sensitive impurities.UV, Mass SpecHighly versatile, excellent for a wide range of potential impurities. MS detection provides structural information on unknowns.Mobile phase selection can be complex for highly polar amines.[10]
GC-FID Gas-phase separation based on volatility and column interaction.[9]Volatile or semi-volatile impurities.FIDHigh resolution for volatile compounds, robust and reproducible.(3R)-3-Methylpiperidin-3-ol is non-volatile and requires derivatization, adding a step and potential for error.

Scientist's Insight: For a comprehensive screen of unknown impurities in a polar compound like this, reverse-phase HPLC with both UV and MS detection is the superior choice . It provides a direct analysis of the material in solution without the need for derivatization, offering a broader and more accurate picture of chemical purity.

B. Residual Solvent Analysis

Organic solvents are ubiquitous in synthesis and must be strictly controlled due to their potential toxicity.[11][12]

The Standard Method: Headspace Gas Chromatography (HS-GC)

Causality: The United States Pharmacopeia (USP) method <467> specifies HS-GC for residual solvent analysis for a critical reason: it allows for the quantification of volatile solvents without injecting the non-volatile API or reagent into the GC system.[11][13] This prevents contamination of the instrument and decomposition of the sample, ensuring accurate and robust analysis. The sample is heated in a sealed vial (headspace), and only the vapor is injected and analyzed.

Protocol: USP <467> Based Residual Solvent Analysis via HS-GC

Rationale: This protocol provides a general framework for detecting and quantifying common organic solvents. It must be validated for the specific sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of relevant solvents (e.g., Class 2 solvents as per ICH Q3C) in a suitable diluent like dimethyl sulfoxide (DMSO).[14]

    • Create a calibration standard by spiking a known amount of the stock solution into a headspace vial containing the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the (3R)-3-Methylpiperidin-3-ol sample into a 20 mL headspace vial.

    • Add a precise volume (e.g., 2 mL) of DMSO, and immediately seal the vial with a crimp cap.[14]

  • HS-GC Conditions:

    • System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: Typically a G43 (or similar, e.g., TG-624 SilMS) column is used for its selectivity towards solvents.[11]

    • Temperatures: Vial Equilibration: ~80-85°C for 15-20 min. GC Oven: Programmed temperature gradient (e.g., 40°C hold for 5 min, then ramp to 225°C).[14]

    • Carrier Gas: Helium or Hydrogen.[13]

  • Data Analysis:

    • Identify solvent peaks in the sample chromatogram by comparing their retention times to the standard.

    • Quantify the amount of each solvent by comparing the peak area in the sample to the calibration curve generated from the standards.

Part 3: The Decisive Assay: Enantiomeric Purity

For a chiral reagent, this is the most critical quality attribute. The presence of the undesired (S)-enantiomer must be controlled and quantified as it is considered a process impurity.[15] The goal is to determine the enantiomeric excess (e.e.), which is a measure of the purity of the desired (R)-enantiomer.

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers requires a chiral environment. This is most commonly achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC).[16][]

Method Principle Complexity Speed Advantages Disadvantages
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[18]LowModerateSimple, avoids derivatization, widely applicable. Polysaccharide-based CSPs are highly versatile.[19][20]Requires screening of multiple CSPs and mobile phases to find optimal separation.[20]
Indirect Chiral HPLC Enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[18][21]HighSlowUses standard, less expensive HPLC columns.Requires a quantitative derivatization reaction without racemization or kinetic resolution.[22] Complex and prone to error.
Chiral SFC Separation on a CSP using supercritical CO₂ as the primary mobile phase.ModerateFastVery fast analysis times, reduced solvent consumption ("greener" chemistry).Requires specialized SFC instrumentation.

Scientist's Insight: The Direct Chiral HPLC method is overwhelmingly preferred in modern pharmaceutical QC. Its simplicity, reliability, and the broad applicability of modern polysaccharide-based CSPs make it the most robust and defensible choice.[18][19] The indirect method is generally avoided due to the added complexity and potential for introducing analytical errors during the derivatization step.

Decision Tree: Selecting a Chiral Separation Method

cluster_1 Chiral Method Selection Start Need to determine e.e. of (3R)-3-Methylpiperidin-3-ol Q1 Is SFC instrumentation available? Start->Q1 SFC Screen on Chiral SFC (Fastest Option) Q1->SFC Yes HPLC Use Chiral HPLC Q1->HPLC No Deriv Consider Indirect Method (Derivatization) HPLC->Deriv If no CSP works Direct Use Direct Method (CSP) (Preferred) HPLC->Direct Screen Screen Polysaccharide CSPs (e.g., Chiralpak® IA/IB/IC) Direct->Screen

Caption: Decision tree for chiral purity analysis method.

Protocol: Direct Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Rationale: This protocol outlines a typical method development starting point for a chiral alcohol/amine on a modern immobilized polysaccharide CSP. These columns offer broad solvent compatibility.[23] The goal is to achieve a baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers.

  • System Preparation:

    • System: HPLC with UV detector.

    • Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). Immobilized phases are recommended for method development flexibility.[23]

  • Mobile Phase Screening (Starting Points):

    • Normal Phase: n-Hexane / Ethanol (e.g., 90:10 v/v). For basic compounds like piperidines, add a basic modifier like 0.1% diethylamine (DEA) to improve peak shape.[23]

    • Polar Organic Mode: Acetonitrile or Methanol with 0.1% DEA.

  • Sample and Standard Preparation:

    • Racemic Standard: Prepare a solution of racemic 3-Methylpiperidin-3-ol (~0.5 mg/mL) in the mobile phase to confirm the retention times of both enantiomers.

    • Sample Solution: Prepare the (3R)-3-Methylpiperidin-3-ol sample at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25°C). Note that lower temperatures can sometimes improve resolution.[20]

    • Detection: UV at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

    • Injection Volume: 10 µL.

  • Method Validation and Data Analysis:

    • Inject the racemic standard to identify the elution order and calculate the resolution (Rs).

    • Inject the sample. The smaller, later-eluting (or earlier-eluting) peak will be the undesired (S)-enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the R- and S-enantiomers:

      • % e.e. = [(A_R - A_S) / (A_R + A_S)] x 100

Summary and Recommendations: A Holistic QC Strategy

A comprehensive quality control strategy for (3R)-3-Methylpiperidin-3-ol relies on a suite of orthogonal analytical techniques. No single assay is sufficient to guarantee quality. The following table summarizes the recommended tests against key performance indicators.

QC Parameter Recommended Primary Assay Specificity Sensitivity Purpose
Identity ¹H & ¹³C NMR SpectroscopyVery HighLowUnambiguous confirmation of molecular structure and connectivity.
Chemical Purity HPLC-UV/MS (Reverse Phase)HighHighQuantifies achiral, process-related impurities and degradation products.
Residual Solvents Headspace GC-FIDVery HighVery HighEnsures compliance with safety limits for volatile organic compounds (USP <467>).
Enantiomeric Purity Direct Chiral HPLC (CSP)AbsoluteHighThe most critical assay; quantifies the amount of the undesired (S)-enantiomer.

By implementing this multi-tiered analytical approach, researchers and drug developers can proceed with confidence, knowing that their foundational chiral building block meets the stringent quality requirements necessary for successful and reproducible pharmaceutical innovation.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Raw Materials Identity Verification.
  • Agilent. (n.d.). Tools for Raw Material Identification in Pharma QC.
  • Thermo Fisher Scientific. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • BA Sciences. (2025, December 3). What is Raw Material Testing? Standards for Quality Assurance.
  • Pharmaceutical Technology. (2013, June 13). Raw material identity verification in the pharmaceutical industry.
  • Scientific Research Publishing. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42, 1004-1008.
  • Reading Scientific Services Ltd. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography.
  • BenchChem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
  • BrightSpec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
  • Agilent. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
  • Request PDF. (n.d.). Raw material identity verification in the pharmaceutical industry.
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  • BenchChem. (n.d.). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
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  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R)-3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our products with the highest degree of safety and efficacy. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (3R)-3-Methylpiperidin-3-ol, grounded in established safety principles and regulatory standards.

Hazard Characterization: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for (3R)-3-Methylpiperidin-3-ol may not always be readily accessible, its structural classification as a piperidine derivative provides a strong basis for its hazard profile. Piperidines and their analogs are known for their potential to be corrosive, toxic, and flammable.[1][2][3] Therefore, (3R)-3-Methylpiperidin-3-ol must be handled with the stringent safety measures appropriate for this class of compounds.

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale & Supporting Evidence
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns. The hydrochloride salt is a known irritant. Related compounds like 3-Methylpiperidine are classified as causing severe skin burns.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage. Direct contact can be corrosive to the eyes.[4]
Flammability Potentially flammable. Piperidine and its derivatives are often flammable liquids.[5]
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][4] Inhalation of vapors may cause respiratory irritation.[6]

This table synthesizes data from related compounds to provide a conservative and safe operational hazard assessment.

The Cardinal Rule: Professional Disposal is Non-Negotiable

Under no circumstances should (3R)-3-Methylpiperidin-3-ol or its contaminated materials be disposed of via the sanitary sewer system or as regular municipal waste.[7][8] Such actions violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and can lead to dangerous chemical reactions within the drainage system and significant environmental harm.[7][8][9]

The only acceptable method for the disposal of this compound is through a licensed professional hazardous waste management company, coordinated via your institution's Environmental Health & Safety (EHS) office.[1][10] This ensures cradle-to-grave management in compliance with the Resource Conservation and Recovery Act (RCRA).[8]

Procedural Workflow for Disposal

This section provides a step-by-step methodology for the safe collection and preparation of (3R)-3-Methylpiperidin-3-ol waste for professional disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, equipping yourself with the correct PPE is mandatory. This is a critical control to prevent exposure.[1][11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always check for signs of degradation or perforation before use.[1]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[1]

  • Respiratory Protection: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[11]

Step 2: Segregation and Containment of Liquid Waste

Proper segregation is crucial to prevent dangerous reactions in the waste container.[7][12]

  • Designate a Waste Container: Select a chemically compatible container, preferably the original container or one made of a material that will not react with the chemical.[1][9]

  • Labeling: Immediately affix a hazardous waste tag to the container.[8] The label must clearly state "HAZARDOUS WASTE" and list all constituents by their full chemical names and approximate percentages.[8][13] Acronyms or chemical formulas are not permissible.[8]

  • Accumulation: Add the (3R)-3-Methylpiperidin-3-ol waste to the container.

  • Closure: Keep the container tightly sealed at all times except when actively adding waste.[1][13] This prevents the release of vapors and is a strict regulatory requirement.

Step 3: Management of Contaminated Solid Waste

Any materials that come into contact with (3R)-3-Methylpiperidin-3-ol are also considered hazardous waste.

  • Collection: Place all contaminated solid items—such as gloves, absorbent pads, and weighing papers—into a designated and clearly labeled solid hazardous waste container.[1]

  • Segregation: Ensure this solid waste stream is kept separate from liquid waste.

Step 4: Decontamination of "Empty" Containers

An "empty" container that once held (3R)-3-Methylpiperidin-3-ol is not safe for regular disposal and must be decontaminated.[1]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[1][12]

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as hazardous liquid waste in your designated container.[1][12]

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original label.[1][14] The container can then be disposed of according to your institution's specific guidelines, which may classify it as regular solid waste or still require it to be managed as hazardous waste.

Step 5: Temporary Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] This area must be under the control of the generator. Store containers in secondary containment and segregate them from incompatible materials (e.g., acids, strong oxidizing agents).[4][13]

  • Arrange for Pickup: Once the container is nearly full, or in accordance with your institution's schedule, submit a chemical waste pickup request to your EHS office.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.[1]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[1]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Collect & Dispose: Carefully collect the absorbent material and contaminated debris using spark-proof tools and place it into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (3R)-3-Methylpiperidin-3-ol.

G cluster_prep Preparation & Handling cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Waste Generation ((3R)-3-Methylpiperidin-3-ol) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Step 4: Triple-Rinse 'Empty' Containers. Collect Rinsate. start->empty_container Process complete? liquid_waste Liquid Waste (Pure chemical, solutions, rinsate) ppe->liquid_waste Is waste liquid? solid_waste Solid Waste (Contaminated gloves, wipes, etc.) ppe->solid_waste Is waste solid? liquid_container Step 2: Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Step 3: Collect in Labeled, Solid Waste Container solid_waste->solid_container storage Step 5: Store Sealed Containers in Secondary Containment in SAA liquid_container->storage solid_container->storage empty_container->liquid_container Add rinsate to liquid waste ehs Step 6: Contact EHS for Professional Disposal Pickup storage->ehs

Caption: Disposal workflow for (3R)-3-Methylpiperidin-3-ol.

Conclusion

The responsible disposal of (3R)-3-Methylpiperidin-3-ol is not merely a procedural task but a fundamental component of a robust safety culture. By adhering to this guide, researchers, scientists, and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with institutional and federal regulations. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department.

References

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Personal protective equipment for handling (3R)-3-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (3R)-3-Methylpiperidin-3-ol

As researchers scaling up syntheses or conducting early-stage drug discovery, handling functionalized piperidines requires rigorous, uncompromising safety protocols. Whether you are working with the free base of (3R)-3-Methylpiperidin-3-ol or its more common hydrochloride salt, this compound presents specific irritation, toxicity, and handling risks.

Standard safety data sheets often provide generic advice. As a Senior Application Scientist, my goal is to provide you with a self-validating operational framework . This guide does not just tell you what personal protective equipment (PPE) to wear; it explains the chemical causality behind these choices, ensuring your laboratory practices are both scientifically sound and optimally safe.

Chemical Profile & Hazard Assessment

Before donning any PPE, it is critical to understand the physicochemical properties driving these requirements. The hazards dictate the barrier.

Property / HazardDescriptionCausality / Operational Impact
CAS Numbers 473730-88-0 (Free Base) 2305080-34-4 (HCl Salt)Salt forms are highly prone to aerosolization (dusting); free bases are often more corrosive and volatile. Both require strict inhalation controls[1].
GHS Classification Skin Irrit. 2 (H315), Eye Dam. 1 / Irrit. 2 (H318/H319), STOT SE 3 (H335)Direct contact disrupts lipid bilayers in skin and mucous membranes. Requires robust, impermeable barrier protection[2].
Physical State Solid (typically crystalline powder)High risk of inhalation exposure during weighing, transferring, or milling operations[1].
Solubility Soluble in water and alcoholsSpills must be decontaminated with alcohol-based solvents (e.g., isopropanol) to ensure complete dissolution and removal, rather than just water which may spread the organic amine[1].

Core Personal Protective Equipment (PPE) Requirements

Selecting the right PPE is about understanding the chemical's interaction with human tissue and standard lab materials. Every piece of equipment serves as a specific countermeasure to a defined hazard.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].

    • Causality: Piperidine derivatives can cause severe, irreversible eye damage (H318)[2]. Standard safety glasses are insufficient because fine dust from the HCl salt can bypass standard frames. If handling large volumes or highly concentrated solutions, a full-face shield is mandatory.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness) tested to EN 374 or US F739 standards[3][4].

    • Causality: Amines can permeate certain polymers. While nitrile is sufficient for handling the dry solid powder, if (3R)-3-Methylpiperidin-3-ol is dissolved in an organic solvent (e.g., Dichloromethane), you must select gloves based on the solvent's breakthrough time, often requiring heavier neoprene or double-gloving[4].

  • Body Protection:

    • Requirement: Flame-resistant, impervious laboratory coat and closed-toe shoes[1][3].

    • Causality: Prevents localized skin irritation (H315) from accidental powder deposition or solvent splashing.

  • Respiratory Protection:

    • Requirement: N95, P100, or a half-mask respirator with organic vapor/particulate cartridges[1][3].

    • Causality: Required only if handling outside a fume hood or if engineering controls fail. The compound causes acute respiratory tract irritation (H335), meaning aerosolized dust must be aggressively filtered[1][2].

Operational Workflow & Handling Protocols

The following workflow is designed as a self-validating system. If any step fails its validation check, the operation must be paused.

G Start Pre-Operation Risk Assessment PPE Don Core PPE (Gloves, Goggles, Coat) Start->PPE Hood Ventilation Setup (Chemical Fume Hood) PPE->Hood Handle Handle (3R)-3-Methylpiperidin-3-ol (Minimize Dust) Hood->Handle Spill Spill Scenario? Handle->Spill Clean Spill Mitigation (Inert Absorbent/Alcohol) Spill->Clean Yes Decon Decontaminate Workspace Spill->Decon No Clean->Decon Waste Hazardous Waste Disposal Decon->Waste

Workflow for handling (3R)-3-Methylpiperidin-3-ol, emphasizing exposure control.

Step-by-Step Methodology:
  • Pre-Operation Check: Verify that the chemical fume hood has an inward face velocity of 80–100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents and acids[5].

    • Self-Validation: Hold a tissue at the sash edge; it should be gently pulled inward. If not, do not proceed.

  • PPE Donning: Inspect gloves for micro-tears. Don goggles before opening the chemical container.

  • Weighing and Transfer:

    • Use an anti-static weighing boat. Piperidine salts hold static charge, causing the powder to "jump" and aerosolize.

    • Use non-sparking spatulas to prevent ignition risks if working near flammable solvents[3][5].

    • Pro-Tip: If high-precision weighing is needed outside the hood, use a vented balance enclosure to prevent inhalation of micro-dust.

  • Solution Preparation: Always add the solid to the solvent slowly to manage any heat of dissolution.

    • Self-Validation: Monitor the temperature of the flask during dissolution. An unexpected exotherm indicates a potential incompatibility, requiring immediate suspension of the protocol.

  • Routine Decontamination: Wipe down the balance and spatulas with an alcohol-soaked (e.g., isopropanol or ethanol) lint-free wipe to dissolve and remove amine residues[1].

Spill Response and Disposal Plan

A robust safety culture requires an immediate, pre-planned response to deviations.

Spill Mitigation Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity[1].

  • Contain (Solid Spill): Do not sweep dry, as this generates hazardous dust. Gently cover the spill with a damp paper towel or finely-powdered liquid-binding material (diatomite or universal binders)[1].

  • Contain (Liquid Spill): If dissolved in a solvent, use activated charcoal or a chemical spill pad compatible with the solvent.

  • Decontaminate: Scrub the spill surface with alcohol (ethanol/isopropanol) to remove residual organic amine traces, followed by a secondary wash with soap and water[1].

Disposal Plan
  • Solid Waste: Place all contaminated wipes, empty vials, and absorbed spill material into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Segregate into basic/organic waste streams. Do not mix with acidic waste to prevent violent exothermic neutralization reactions.

  • Regulatory Compliance: Dispose of contents and containers to an approved waste disposal plant in strict accordance with local, regional, and national environmental regulations[5].

References

  • Title: 3-Methylpiperidin-3-ol | 473730-88-0 | Source: Sigma-Aldrich | URL: 6

  • Title: Safety Data Sheet - (3R)-3-Methylpiperidin-3-ol hydrochloride | Source: ChemScene LLC | URL: 1

  • Title: (R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4 | Source: Sigma-Aldrich | URL: Link

  • Title: 3-Methylpiperidin-3-ol | C6H13NO | CID 22496626 | Source: PubChem - NIH | URL: 2

  • Title: Piperidine - SAFETY DATA SHEET | Source: Thermo Fisher Scientific | URL: 5

  • Title: Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate Safety Data Sheets | Source: Echemi | URL: 3

  • Title: 4-Piperidinopiperidine - Antibodies | Source: Santa Cruz Biotechnology | URL: 4

Sources

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